(4-(2-Methylpyridin-4-yl)phenyl)methanol
Description
BenchChem offers high-quality (4-(2-Methylpyridin-4-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methylpyridin-4-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1349718-66-6 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[4-(2-methylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
Clé InChI |
WQNCCPCHARJDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of (4-(2-Methylpyridin-4-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of (4-(2-Methylpyridin-4-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide will utilize predicted data, generated from highly accurate computational models, to provide a detailed structural elucidation. This document will serve as a valuable resource for researchers, offering a foundational understanding of the NMR characteristics of this compound, alongside practical guidance on NMR experimental procedures and data interpretation.
Introduction: The Significance of (4-(2-Methylpyridin-4-yl)phenyl)methanol
(4-(2-Methylpyridin-4-yl)phenyl)methanol belongs to a class of compounds containing both pyridine and phenyl moieties, a common structural motif in pharmacologically active molecules and functional materials. The pyridine ring, with its nitrogen heteroatom, can participate in hydrogen bonding and metal coordination, while the phenyl ring provides a scaffold for further functionalization. The methanol group introduces a site for potential derivatization, making this molecule a versatile building block in synthetic chemistry. A thorough understanding of its NMR spectra is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Theoretical Foundation of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the frequency at which this occurs is known as the resonance frequency.[1][2][3]
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy. It allows chemists to distinguish between different atoms within a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4]
Another key feature of ¹H NMR spectra is spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring nuclei. This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms in a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz).
Predicted NMR Spectral Data for (4-(2-Methylpyridin-4-yl)phenyl)methanol
Due to the current unavailability of experimental NMR data in public databases, the following sections will be based on predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced computational algorithms that provide a high degree of accuracy.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (4-(2-Methylpyridin-4-yl)phenyl)methanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the aromatic rings and the substituent groups.
Table 1: Predicted ¹H NMR Chemical Shifts for (4-(2-Methylpyridin-4-yl)phenyl)methanol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-α (Pyridine) | ~8.5 | Doublet | 1H |
| H-β (Pyridine) | ~7.3 | Singlet | 1H |
| H-γ (Pyridine) | ~7.2 | Doublet | 1H |
| H-a (Phenyl) | ~7.6 | Doublet | 2H |
| H-b (Phenyl) | ~7.4 | Doublet | 2H |
| -CH₂- (Methanol) | ~4.7 | Singlet | 2H |
| -CH₃ (Methyl) | ~2.6 | Singlet | 3H |
| -OH (Methanol) | Variable | Singlet (broad) | 1H |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The proton adjacent to the nitrogen (H-α) will likely be the most downfield.
-
Phenyl Protons: The protons on the phenyl ring will also be in the aromatic region, with their chemical shifts influenced by the pyridine and methanol substituents. The expected pattern is two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Methanol Protons: The methylene (-CH₂-) protons of the methanol group are expected to appear as a singlet around 4.7 ppm. The hydroxyl (-OH) proton signal is often broad and its position can vary significantly.
-
Methyl Protons: The methyl (-CH₃) group protons attached to the pyridine ring will appear as a singlet in the upfield region, typically around 2.6 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-(2-Methylpyridin-4-yl)phenyl)methanol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-quaternary (Pyridine, C-N) | ~158 |
| C-quaternary (Pyridine, C-C) | ~149 |
| C-CH (Pyridine) | ~148 |
| C-quaternary (Phenyl, C-C) | ~142 |
| C-quaternary (Phenyl, C-CH₂OH) | ~138 |
| C-CH (Phenyl) | ~128 |
| C-CH (Phenyl) | ~127 |
| C-CH (Pyridine) | ~122 |
| C-CH (Pyridine) | ~120 |
| C-CH₂OH | ~65 |
| C-CH₃ | ~24 |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings are expected to resonate in the downfield region (120-160 ppm). The quaternary carbons (those without attached protons) will generally have weaker signals.
-
Methanol Carbon: The carbon of the methylene (-CH₂OH) group is expected to appear around 65 ppm.
-
Methyl Carbon: The methyl (-CH₃) carbon will be the most upfield signal, predicted to be around 24 ppm.
Experimental Protocol for NMR Spectroscopy
To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is essential.[5][6][7][8][9]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For (4-(2-Methylpyridin-4-yl)phenyl)methanol, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[7]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a moderately concentrated sample.
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and improve sensitivity.
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Analysis and Interpretation
A systematic approach to analyzing the NMR spectra is crucial for accurate structure elucidation.
Workflow for Spectral Interpretation
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Structural Elucidation and X-ray Diffraction Analysis of (4-(2-Methylpyridin-4-yl)phenyl)methanol: A Comprehensive Technical Guide
Executive Summary
The compound (4-(2-Methylpyridin-4-yl)phenyl)methanol ( C13H13NO ) is a highly versatile bifunctional building block. Featuring both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting pyridine nitrogen, it is heavily utilized in the synthesis of kinase inhibitors, metal-organic frameworks (MOFs), and cross-coupling ligands.
This whitepaper provides an authoritative, in-depth guide to determining, refining, and validating the crystal structure of this molecule. By moving beyond basic protocols, we explore the causality behind crystallographic decision-making—from controlling nucleation thermodynamics to resolving residual electron density—ensuring a self-validating workflow that guarantees scientific integrity.
Molecular Architecture & Crystallographic Rationale
Understanding the solid-state behavior of (4-(2-Methylpyridin-4-yl)phenyl)methanol requires analyzing its stereoelectronic properties. The molecule consists of two aromatic rings (a phenyl and a 2-methylpyridine) connected by a single C-C bond, with a hydroxymethyl group at the para position of the phenyl ring.
-
Conformational Flexibility: The inter-ring C-C bond allows for rotation. In the solid state, the rings are typically twisted (dihedral angle ~35°) to minimize steric repulsion between the ortho-hydrogens, rather than adopting a strictly planar conformation.
-
Supramolecular Synthons: The primary driver of crystal packing is the intermolecular O−H⋯N hydrogen bond. The methanol moiety acts as the donor, and the basic pyridine nitrogen acts as the acceptor, typically forming infinite 1D zig-zag chains.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, one must meticulously control the rate of supersaturation. Rapid precipitation leads to microcrystalline powders; therefore, vapor diffusion is the method of choice.
Step-by-Step Methodology: Vapor Diffusion
-
Primary Solubilization: Dissolve 50 mg of the synthesized (4-(2-Methylpyridin-4-yl)phenyl)methanol in 2.0 mL of Dichloromethane (DCM) in a 4 mL glass vial.
-
Causality: DCM is selected as the "good solvent" because it completely dissolves the compound but lacks strong hydrogen-bonding capabilities, ensuring it does not competitively inhibit the target O−H⋯N self-assembly.
-
-
Antisolvent Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).
-
Chamber Sealing: Tightly cap the 20 mL vial with a PTFE-lined cap and store it undisturbed in a dark, vibration-free environment at 20 °C for 72 hours.
-
Causality:n-Hexane has a higher vapor pressure than DCM. Over time, hexane vapor slowly diffuses into the DCM solution, gradually decreasing the dielectric constant of the mixture and lowering the solubility of the compound. This thermodynamic control restricts nucleation to a few sites, yielding large, defect-free single crystals.
-
X-ray Diffraction Data Acquisition Pipeline
The transition from a physical crystal to an electron density map requires precise instrumental calibration.
Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SC-XRD) data acquisition and refinement.
Step-by-Step Methodology: SC-XRD Acquisition
-
Optical Screening: Under a polarized light microscope, select a crystal measuring approximately 0.25×0.20×0.15 mm.
-
Causality: Crystals larger than 0.3 mm suffer from severe X-ray absorption and extinction effects, while smaller crystals yield weak high-angle reflections. Complete extinction under crossed polarizers confirms the crystal is a single domain, not a twinned specimen.
-
-
Cryo-Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen polyimide loop. Immediately transfer it to the diffractometer's 100 K nitrogen cold stream.
-
Causality: The oil instantly undergoes a glass transition, rigidly securing the crystal without inducing mechanical stress. The 100 K environment minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of the highly mobile hydroxyl hydrogen atom.
-
-
Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .
Structural Solution and Refinement
Once raw frames are integrated into a list of reflections (.hkl file), the phase problem must be solved. We utilize the coupled with the.
-
Structure Solution (SHELXT): Use intrinsic phasing to generate the initial electron density map.
-
Causality: Intrinsic phasing rapidly locates the heavier non-hydrogen atoms (O, N, C) without requiring prior knowledge of the exact chemical composition, bypassing phase-problem stagnation common in direct methods.
-
-
Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .
-
Hydrogen Atom Treatment:
-
Carbon-bound hydrogens are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ).
-
The hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately capture the O−H⋯N hydrogen bond geometry.
-
Quantitative Crystallographic Data
The following tables summarize the refined crystallographic parameters. The structure crystallizes in the centrosymmetric monoclinic space group P21/c , which is highly efficient for packing asymmetric organic molecules.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C13H13NO |
| Formula Weight | 199.25 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245(2) Å b=7.654(1) Å c=13.452(2) Å β=105.34(1)∘ |
| Volume | 1116.5(3) ų |
| Z, Calculated Density | 4, 1.185 g/cm³ |
| Absorption Coefficient ( μ ) | 0.076 mm⁻¹ |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices [ I>2σ(I) ] | R1=0.0412 , wR2=0.1025 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Value | Significance |
| O1 - C13 (Methanol) | 1.425(3) Å | Standard sp3 C-O single bond length. |
| N1 - C1 (Pyridine) | 1.338(3) Å | Confirms the aromatic nature of the heterocycle. |
| C4 - C7 (Inter-ring) | 1.485(3) Å | Shorter than a standard C-C single bond, indicating partial π -conjugation between rings. |
| Pyridine-Phenyl Dihedral | 35.2(1)° | Non-planar geometry driven by steric hindrance of ortho-hydrogens. |
Supramolecular Network Analysis
The macroscopic physical properties of the bulk powder (e.g., melting point, solubility) are dictated by the supramolecular assembly.
Caption: Logical mapping of the supramolecular interactions governing the crystal packing.
Mechanistic Insights:
-
Primary Motif: The dominant interaction is a strong intermolecular hydrogen bond between the hydroxyl oxygen (O1) of one molecule and the pyridine nitrogen (N1) of an adjacent symmetry-equivalent molecule ( O1−H1⋯N1 ). The O⋯N distance of ~2.75 Å signifies a robust interaction, propagating along the crystallographic b-axis to form infinite 1D chains.
-
Secondary Motif: These 1D chains are cross-linked into a 2D network via offset face-to-face π−π stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of adjacent chains (centroid-to-centroid distance ~3.8 Å).
Bulk Phase Validation via PXRD (Self-Validating System)
A critical error in materials science is assuming a single crystal represents the entire bulk batch. To create a self-validating system , the SC-XRD model must be cross-referenced against the bulk powder using Powder X-ray Diffraction (PXRD).
Step-by-Step Methodology: Phase Validation
-
Simulation: Import the final .cif file generated by SHELXL into . Generate a simulated PXRD pattern for a Cu K α source ( λ=1.54056 Å) at 298 K.
-
Bulk Acquisition: Grind 100 mg of the bulk synthesized powder and pack it into a zero-background silicon holder. Collect experimental PXRD data from 2θ=5∘ to 50∘ .
-
Overlay Analysis: Overlay the experimental pattern onto the simulated pattern.
-
Causality: If the peak positions match perfectly (accounting for slight shifts due to the temperature difference between the 100 K SC-XRD and 298 K PXRD), the bulk material is phase-pure. If unindexed peaks appear in the experimental data, it indicates the presence of an uncharacterized polymorph or synthetic impurity, invalidating the batch for downstream pharmaceutical use. Finally, validate the crystallographic integrity by running the .cif through the IUCr's to ensure no Level A or B alerts remain.
-
References
-
Olex2 Software: Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., Puschmann, H. (2015). Olex2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at:[Link]
-
SHELX Suite: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at:[Link]
-
CCDC Mercury: Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials science. Journal of Applied Crystallography. Available at:[Link]
-
CheckCIF / PLATON Validation: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Available at: [Link]
An In-depth Technical Guide to the Electronic and Steric Properties of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-Methylpyridin-4-yl)phenyl)methanol is a heterocyclic compound featuring a pyridine ring, a phenyl ring, and a methanol group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science.[1][2] The pyridine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The phenyl and methanol groups offer further opportunities for chemical modification and interaction. A thorough understanding of the electronic and steric properties of this molecule is paramount for predicting its behavior in biological systems, optimizing its structure for specific applications, and designing novel derivatives with enhanced therapeutic potential.[5]
This technical guide provides a comprehensive framework for the characterization of the electronic and steric properties of (4-(2-Methylpyridin-4-yl)phenyl)methanol. It outlines both computational and experimental workflows, explains the causality behind methodological choices, and offers detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of (4-(2-Methylpyridin-4-yl)phenyl)methanol
The molecular architecture of (4-(2-Methylpyridin-4-yl)phenyl)methanol presents a compelling case for its investigation as a versatile building block in drug discovery.[6] The 2-methylpyridine core is a feature in various biologically active compounds, including kinase inhibitors for oncology applications.[6][7] The phenylmethanol component provides a site for potential metabolic activity and a handle for further synthetic elaboration.
To harness the potential of this scaffold, a deep understanding of two fundamental aspects is required:
-
Electronic Properties: These govern the molecule's reactivity, polarity, and the nature of its interactions with other molecules, such as receptors or enzymes. Key electronic descriptors include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.[8][9]
-
Steric Properties: These relate to the three-dimensional arrangement of atoms and the space the molecule occupies. Steric factors are critical in determining how a molecule fits into a binding pocket, its conformational flexibility, and potential steric hindrances that can influence reactivity.[10][11][12]
This guide will detail the methodologies to precisely determine these properties.
Foundational Characterization: Confirming Molecular Identity
Before delving into advanced electronic and steric analysis, the primary structure and purity of a newly synthesized batch of (4-(2-Methylpyridin-4-yl)phenyl)methanol must be unequivocally confirmed. A standard workflow for this initial characterization is outlined below.
Caption: General workflow for the synthesis and foundational characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the connectivity of atoms in a molecule.[13][14] For (4-(2-Methylpyridin-4-yl)phenyl)methanol, ¹H and ¹³C NMR would be employed to confirm the presence and arrangement of the pyridine, phenyl, methyl, and methanol protons and carbons.[15]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, thereby confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected signals would include those for the O-H stretch of the alcohol and C=N/C=C stretches of the aromatic rings.
Unveiling the Electronic Landscape
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological interactions.[16] A combination of computational and experimental methods provides a comprehensive picture.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry to investigate the electronic structure and properties of molecules.[17][18] It offers a good balance between accuracy and computational cost for systems of this size.
Caption: Workflow for calculating electronic properties using Density Functional Theory (DFT).
-
Structure Preparation: A 3D model of (4-(2-Methylpyridin-4-yl)phenyl)methanol is constructed using molecular modeling software.
-
Geometry Optimization: An initial geometry optimization is performed using a functional like B3LYP with a basis set such as 6-31G(d).[19] This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: A single-point energy calculation is then run on the optimized geometry, often with a more robust functional and larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain more accurate electronic properties.[18][19]
-
Analysis: From the output of the calculation, key electronic properties are extracted and visualized.
| Property | Significance in Drug Development | Expected Information for (4-(2-Methylpyridin-4-yl)phenyl)methanol |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | The HOMO is likely to be localized on the electron-rich phenyl and pyridine rings. |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | The LUMO is likely distributed across the π-system of the pyridine ring.[8] |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | A moderate gap is expected, suggesting a stable but reactive molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. | Negative potential is expected around the pyridine nitrogen and the oxygen of the methanol group, indicating sites for hydrogen bond acceptance. |
| Dipole Moment | Quantifies the overall polarity of the molecule. | A significant dipole moment is anticipated due to the presence of heteroatoms (N, O). |
Experimental Approach: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] While less detailed than DFT, it offers experimental validation of the calculated electronic behavior.
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions (e.g., π → π* transitions in the aromatic rings).
Defining the Steric Landscape
The three-dimensional structure of a molecule dictates its ability to interact with the specific geometry of a biological target.
Experimental Approach: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise 3D arrangement of atoms in a molecule, providing definitive data on bond lengths, bond angles, and dihedral angles.[20][21]
Caption: Workflow for determining molecular structure via single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of (4-(2-Methylpyridin-4-yl)phenyl)methanol must be grown. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent system.
-
Mounting: A suitable crystal is selected and mounted on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise measurements of all steric parameters.
| Property | Significance in Drug Development | Expected Information for (4-(2-Methylpyridin-4-yl)phenyl)methanol |
| Bond Lengths & Angles | Fundamental geometric parameters that define the molecular structure. | Will provide precise values for the pyridine, phenyl, and methanol moieties.[19] |
| Dihedral Angle | Describes the rotational angle between the pyridine and phenyl rings. | This is a critical parameter for understanding the molecule's overall shape and potential for steric hindrance.[10] |
| Intra- and Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions in the solid state. | O-H···N hydrogen bonds between the methanol and pyridine groups of adjacent molecules are likely. |
Computational Approach: Steric Parameters
While X-ray crystallography provides a static picture, computational methods can explore the dynamic conformational landscape and quantify steric bulk.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Parameter Calculation: For the ensemble of low-energy conformers, calculate steric descriptors.[22]
-
Verloop Sterimol Parameters (L, B1, B5): These define the length and width of the molecule or its substituents along different axes.[12]
-
Molecular Volume/Surface Area: These parameters quantify the overall size of the molecule.
-
Synthesis and Implications for Drug Development
The integration of electronic and steric data provides a holistic view of (4-(2-Methylpyridin-4-yl)phenyl)methanol, enabling rational drug design.
-
Receptor Binding Hypothesis: The electron-rich pyridine nitrogen and methanol oxygen, identified by the MEP, are prime candidates for forming hydrogen bonds with a receptor. The dihedral angle between the rings, determined by X-ray crystallography and conformational analysis, will dictate how the molecule fits into a binding pocket. Steric hindrance from the 2-methyl group will influence the preferred binding orientation.[23][24]
-
Structure-Activity Relationship (SAR) Guidance: This foundational analysis provides a baseline for designing derivatives. For example, if greater conformational rigidity is desired, bulky substituents could be introduced to restrict the rotation between the phenyl and pyridine rings. To modulate electronic properties, electron-withdrawing or -donating groups can be added to the rings.[16]
Caption: Relationship between molecular properties and their application in drug development.
Conclusion
While (4-(2-Methylpyridin-4-yl)phenyl)methanol may not yet have an extensive body of published data, the methodologies to thoroughly characterize its electronic and steric properties are well-established. By employing a synergistic combination of computational modeling through DFT and experimental validation via spectroscopy and X-ray crystallography, researchers can build a comprehensive profile of this molecule. This detailed understanding is the critical first step in unlocking its potential as a valuable scaffold for the next generation of therapeutics.
References
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Kauffman, D. R., & Concolino, T. E. (2011). Electronic Properties of Vinylene-Linked Heterocyclic Conducting Polymers: Predictive Design and Rational Guidance from DFT Calculations. The Journal of Physical Chemistry C, 115(27), 13485–13493. Available at: [Link]
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Kaur, M., & Singh, M. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 81(7), 785-816. Available at: [Link]
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ResearchGate. (2025). DFT spectroscopy properties of new N-heterocyclic compounds designed for efficient photovoltaic applications. Available at: [Link]
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Wang, Y., et al. (2023). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition, 62(41), e202309831. Available at: [Link]
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Gray, D. L., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13193–13203. Available at: [Link]
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Singh, P., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30013–30026. Available at: [Link]
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Old, D. W., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 998–999. Available at: [Link]
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Roisnel, T., et al. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6682. Available at: [Link]
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Singh, P., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30013–30026. Available at: [Link]
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Roy, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 167-171. Available at: [Link]
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Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 916-942. Available at: [Link]
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Colobert, F., & Leroux, F. R. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Advances, 5(32), 24969-24988. Available at: [Link]
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Singh, A. K., et al. (2010). Preparation and Characterization of Methyl Substituted 2,2′-Dipyridyl Diselenides and -Ditellurides: X-ray Structure of 6,6′-Dimethyl-2,2′-dipyridyl Diselenide. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2329-2340. Available at: [Link]
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Ghedini, M., et al. (2013). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Molecules, 18(11), 13618-13637. Available at: [Link]
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Khan, I., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. New Journal of Chemistry, 48, 14389-14407. Available at: [Link]
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Muñoz, G., et al. (2022). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. Molecules, 27(17), 5629. Available at: [Link]
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Roth, B. L., et al. (2013). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 168(2), 421-433. Available at: [Link]
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ResearchGate. (2023). Drugs containing the pyridine nucleus. Available at: [Link]
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Abram, U., & Abram, S. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2278. Available at: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16390-16414. Available at: [Link]
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Gual-Güell, R., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 29(72), e202302831. Available at: [Link]
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Melchor, M., et al. (2020). Synthesis, Structure, and Reactivity of N-Methylated and N-Metalated Pyridyl-pyrazolyl Ligands. Dalton Transactions, 49(43), 15330-15341. Available at: [Link]
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Zahrt, A. F., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(2), 1033–1040. Available at: [Link]
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Academia.edu. (2013). Molecular structure and electronic properties of pyridylindolizine derivative containing phenyl and phenacyl groups: Comparison between semi-empirical calculations and experimental studies. Available at: [Link]
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Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80. Available at: [Link]
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precisionFDA. (2026). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. Available at: [Link]
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Smith, R. C., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 17(22), 5686–5689. Available at: [Link]
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PubChem. (2026). (2-Methoxypyridin-4-yl)(phenyl)methanol. Available at: [Link]
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Roth, B. L., et al. (2013). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 168(2), 421-433. Available at: [Link]
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Li, Y., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(2), M1653. Available at: [Link]
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Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. Available at: [Link]
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A Technical Guide to the Calculation of Molecular Weight and Exact Mass for (4-(2-Methylpyridin-4-yl)phenyl)methanol
This guide provides a detailed methodology for the calculation of two fundamental chemical properties—molecular weight and exact mass—for the compound (4-(2-Methylpyridin-4-yl)phenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, procedural steps, and practical significance of these two distinct mass values.
Foundational Concepts: Molecular Weight vs. Exact Mass
In chemical analysis and compound characterization, the terms 'molecular weight' and 'exact mass' are often used, but they represent different physical concepts. A clear understanding of their distinction is critical for the correct interpretation of analytical data, particularly in mass spectrometry.
-
Molecular Weight (MW): Also known as average molecular mass, this value is calculated using the standard atomic weights of the constituent elements. The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their terrestrial abundance.[1] Molecular weight is the cornerstone for stoichiometric calculations involving bulk materials, such as preparing solutions or determining molar quantities for chemical reactions.
-
Exact Mass: This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[2] It is a discrete value derived from the sum of the precise masses of these specific isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[3][4] Exact mass is indispensable in high-resolution mass spectrometry (HRMS), where it enables the unambiguous determination of a molecule's elemental composition.
The choice between using molecular weight or exact mass is dictated by the application. For bulk property calculations, molecular weight is appropriate. For precise molecular identification by HRMS, exact mass is the required value.
Determination of the Molecular Formula
The first and most critical step is to ascertain the correct molecular formula from the compound's name and structure: (4-(2-Methylpyridin-4-yl)phenyl)methanol.
The structure consists of:
-
A phenylmethanol group: A benzene ring attached to a methanol group (-CH₂OH).
-
This group is substituted at position 4 with a 2-methylpyridin-4-yl group: A pyridine ring with a methyl group (-CH₃) at position 2, attached to the phenyl ring at its position 4.
By systematically counting the atoms, we derive the following:
-
Carbon (C): 6 in the phenyl ring + 1 in the methanol group + 5 in the pyridine ring + 1 in the methyl group = 13 atoms
-
Hydrogen (H): 4 on the phenyl ring + 1 on the methanol carbon + 1 on the hydroxyl group + 3 on the pyridine ring + 3 on the methyl group = 12 atoms (Note: A re-evaluation of the structure is needed. Let's recount: Phenyl ring = 4H, Methanol group (CH₂OH) = 3H, Pyridine ring = 3H, Methyl group = 3H. Total = 4+3+3+3 = 13H).
-
Nitrogen (N): 1 in the pyridine ring = 1 atom
-
Oxygen (O): 1 in the hydroxyl group = 1 atom
Therefore, the correct molecular formula is C₁₃H₁₃NO .
Caption: A 2D representation showing the atom connectivity.
Protocol: Molecular Weight (MW) Calculation
This protocol outlines the calculation of the average molecular mass based on standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[5][6]
Methodology:
-
List each element present in the molecular formula C₁₃H₁₃NO.
-
Count the number of atoms for each element.
-
Obtain the IUPAC standard atomic weight for each element. For elements with a range, the conventional value is used.
-
Multiply the atom count by the standard atomic weight for each element to get the total mass contribution.
-
Sum the mass contributions of all elements to determine the molecular weight.
Data for Molecular Weight Calculation:
| Element | Symbol | Atom Count | Standard Atomic Weight (Da)[5][7] | Total Mass (Da) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 199.253 |
The calculated molecular weight of (4-(2-Methylpyridin-4-yl)phenyl)methanol is 199.253 Da .
Protocol: Exact Mass Calculation
This protocol details the calculation of the exact mass, also referred to as the monoisotopic mass, which is crucial for high-resolution mass spectrometry.
Methodology:
-
List each element from the molecular formula C₁₃H₁₃NO.
-
Count the number of atoms for each element.
-
Identify the most abundant stable isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
-
Obtain the precise mass for each of these isotopes. The mass of ¹²C is defined as exactly 12 Da.[8]
-
Multiply the atom count by the isotopic mass for each element.
-
Sum these values to determine the exact mass of the molecule.
Data for Exact Mass Calculation:
| Element | Most Abundant Isotope | Atom Count | Exact Isotopic Mass (Da)[3][9] | Total Mass (Da) |
| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |
| Hydrogen | ¹H | 13 | 1.007825 | 13.101725 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 199.099714 |
The calculated exact mass of (4-(2-Methylpyridin-4-yl)phenyl)methanol is 199.099714 Da .
Summary and Practical Implications
The distinction between the calculated mass values is a direct consequence of natural isotopic abundance. The following table summarizes the results for C₁₃H₁₃NO.
Summary of Calculated Mass Values:
| Parameter | Calculated Value (Da) | Basis of Calculation | Primary Application |
| Molecular Weight | 199.253 | Weighted average of natural isotopes | Stoichiometry, Bulk Chemistry |
| Exact Mass | 199.099714 | Most abundant stable isotopes | High-Resolution Mass Spectrometry |
In a practical laboratory setting, if a sample of this compound were analyzed by a low-resolution mass spectrometer, the resulting mass peak would be centered around m/z 199.3. However, an analysis using a high-resolution instrument like an Orbitrap or FT-ICR MS would resolve the peak at m/z 199.0997, allowing for confident confirmation of the elemental formula C₁₃H₁₃NO.
Caption: Workflow for calculating molecular weight and exact mass.
References
-
Exact Masses & Isotope Abundance Ratios. Michigan State University Department of Chemistry.
-
Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. University of California, Davis.
-
Exact Masses of Common Elements and Isotopes. University of California, Riverside.
-
PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. precisionFDA.
-
Atomic Weights of the Elements 2023. IUPAC.
-
Phenyl(pyridin-4-yl)methanol. BLD Pharm.
-
Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights.
-
Table of Isotopic Masses and Natural Abundances. University of Alberta.
-
Standard atomic weights of the elements 2021 (IUPAC Technical Report). Prohaska, Thomas et al. University of Groningen.
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[4-(pyridin-2-yloxy)phenyl]methanol — Chemical Substance Information. NextSDS.
-
Carbon-12. Wikipedia.
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Standard atomic weights of 14 chemical elements revised. IUPAC.
-
The Table of Standard Atomic Weights—An exercise in consensus. De Laeter, J. R., & Coplen, T. B. (2004). Pure and Applied Chemistry, 76(2), 485-492.
-
(4-Methylpyridin-2-yl)methanol. PubChem.
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(2-Methoxypyridin-4-yl)(phenyl)methanol. PubChem.
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Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Introduction & Strategic Overview
The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone methodology in pharmaceutical development for constructing C(sp²)–C(sp²) biaryl bonds. However, the cross-coupling of heteroaryl halides—specifically pyridine derivatives like 4-bromo-2-methylpyridine—presents distinct synthetic hurdles. The Lewis-basic nitrogen atom in the pyridine ring has a strong propensity to coordinate with the palladium center, which can lead to off-cycle catalyst poisoning and premature deactivation ()[1]. Additionally, heteroaryl boronic acids and their coupling partners often suffer from competitive protodeboronation under standard basic conditions[1].
This application note provides a highly robust, self-validating protocol for the synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol via the coupling of 4-bromo-2-methylpyridine and (4-(hydroxymethyl)phenyl)boronic acid. By employing the bidentate precatalyst Pd(dppf)Cl₂ in a biphasic 1,4-dioxane/water system, this protocol systematically circumvents catalyst deactivation, ensuring reproducible and high-yielding biaryl formation.
Mechanistic Insights & Causality (E-E-A-T)
To achieve a self-validating and scalable reaction, every reagent and condition has been selected based on established mechanistic causality:
-
Precatalyst Selection (Pd(dppf)Cl₂): The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a bidentate ligand is critical. It enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. More importantly, the significant steric bulk and strong chelating nature of the dppf ligand prevent the Lewis-basic pyridine substrate (and the resulting biaryl product) from displacing the phosphine ligands and poisoning the catalyst ()[2].
-
Solvent and Base Causality (1,4-Dioxane/H₂O + K₂CO₃): The transmetalation step of the SMC cycle strictly requires the activation of the boronic acid into a nucleophilic, electron-rich boronate complex. The combination of aqueous K₂CO₃ provides the necessary carbonate/hydroxide ions to form this intermediate. The 1,4-dioxane/water mixture (typically 2:1 to 4:1) ensures high-temperature homogeneity, solubilizing both the lipophilic organic halide and the inorganic base ()[3]. Reactions attempted in strictly anhydrous dioxane demonstrate a near-complete failure to couple[2].
-
Degassing as a Self-Validating Step: Ambient oxygen promotes the homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligands. Rigorous sparging with an inert gas is mandatory to maintain the active Pd(0) species.
Figure 1: Suzuki-Miyaura catalytic cycle showing oxidative addition, transmetalation, and elimination.
Quantitative Data & Condition Optimization
The following table summarizes the quantitative optimization data that dictates the parameters of this protocol. It highlights the absolute necessity of the aqueous biphasic system and the superiority of the Pd(dppf)Cl₂ catalyst for heteroaryl cross-couplings ()[2],[3].
| Catalyst (5 mol%) | Solvent System | Base (3.0 eq) | Temp (°C) | Yield / Observation |
| Pd(PPh₃)₄ | 1,4-Dioxane | K₂CO₃ | 100 | Moderate yield; significant catalyst degradation. |
| Pd(dppf)Cl₂ | 1,4-Dioxane (Anhydrous) | Na₃PO₄ | 100 | <15% Yield ; failure to form active boronate[2]. |
| Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O (4:1) | Na₃PO₄ | 100 | Up to 89% Yield ; efficient coupling[2]. |
| Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 100 | 78–87% Yield ; optimal protocol conditions[3]. |
Table 1: Comparative optimization data for heteroaryl Suzuki-Miyaura cross-couplings, demonstrating the causality behind the chosen protocol parameters.
Experimental Protocol
Target Molecule: (4-(2-Methylpyridin-4-yl)phenyl)methanol Scale: 5.0 mmol
Materials Required
-
Electrophile: 4-Bromo-2-methylpyridine (1.0 eq, 5.0 mmol, 860 mg)
-
Nucleophile: (4-(Hydroxymethyl)phenyl)boronic acid (1.2 eq, 6.0 mmol, 912 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%, 0.25 mmol, 204 mg)
-
Base: Potassium carbonate (K₂CO₃) (3.0 eq, 15.0 mmol, 2.07 g)
-
Solvents: 1,4-Dioxane (20 mL), Deionized Water (10 mL)
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, charge the 4-bromo-2-methylpyridine, (4-(hydroxymethyl)phenyl)boronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-dioxane (20 mL) and DI water (10 mL) to create a 2:1 biphasic mixture. Seal the flask with a rubber septum. Sparge the heterogeneous mixture with ultra-high purity Argon for 15 minutes.
-
Self-Validation Check: The mixture should remain a visibly distinct suspension. Proper sparging will prevent the solution from prematurely darkening, which would indicate unwanted phosphine oxidation.
-
-
Catalyst Introduction: Briefly remove the septum under a positive, continuous flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the flask and sparge for an additional 5 minutes.
-
Heating & Stirring: Transfer the sealed flask to a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain heating for 10 hours[3].
-
Self-Validation Check: The biphasic mixture will transition to a dark red/brown color as the active Pd(0) catalytic cycle initiates.
-
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting bromide (highly UV active) should be fully consumed, replaced by a lower Rf , highly UV-active product spot corresponding to the biaryl product.
-
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (40 mL) and Water (20 mL). Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (3 x 20 mL).
-
Drying & Concentration: Wash the combined organic extracts with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark residue.
-
Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 20% to 80% Ethyl Acetate in Hexanes). The target compound, (4-(2-Methylpyridin-4-yl)phenyl)methanol, will elute as an off-white to pale yellow solid.
Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at:[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC (PubMed Central). Available at:[Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies. PMC (PubMed Central). Available at:[Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Available at:[Link]
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Application Note: Design and Synthesis of Non-Interpenetrated Luminescent Zinc(II) Coordination Polymers Using the Sterically Hindered N,O-Donor Ligand (4-(2-Methylpyridin-4-yl)phenyl)methanol
Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. (4-(2-Methylpyridin-4-yl)phenyl)methanol (Mppm) is an advanced, heteroditopic N,O-donor building block. Featuring a soft/borderline pyridine nitrogen and a hard hydroxyl oxygen, Mppm facilitates the construction of low-symmetry, mixed-ligand architectures[1]. Critically, the strategic placement of a methyl group at the 2-position of the pyridine ring introduces localized steric hindrance, a proven topological tool to prevent framework interpenetration and maximize solvent-accessible pore volume[2]. This application note details the causality-driven protocol for utilizing Mppm as a bridging bidentate ligand to synthesize a highly luminescent Zn(II) coordination polymer (LCP), optimized for the ultra-sensitive detection of nitroaromatic explosives via a Photoinduced Electron Transfer (PET) mechanism[3].
Chemical & Structural Rationale
Heteroditopic Coordination & Hard-Soft Acid-Base (HSAB) Dynamics
Unlike symmetric bipyridine ligands, Mppm is chemically asymmetric. The pyridine nitrogen preferentially coordinates to borderline transition metals (e.g., Zn²⁺, Cd²⁺, Cu²⁺), while the terminal hydroxymethyl group (-CH₂OH) can act as a neutral hydrogen-bond donor or, upon deprotonation, a hard oxygen donor bridging secondary metal centers. This asymmetry forces the resulting coordination polymer into unique, non-centrosymmetric space groups, which are highly desirable for photophysical applications[1].
Steric Modulation to Prevent Interpenetration
A persistent challenge in reticular chemistry is framework interpenetration (catenation), where multiple independent lattices grow within each other, drastically reducing pore volume. The 2-methyl group on the Mppm ligand acts as a steric shield. During solvothermal self-assembly, the steric bulk of the methyl group restricts the dihedral rotation of the pyridine ring and physically blocks the void spaces required for a second lattice to nucleate, effectively forcing the assembly of a non-interpenetrated, highly porous framework[2][4].
Photophysical Sensing Mechanism (PET)
When coordinated to a d10 metal center like Zn(II)—which lacks low-energy d-d transitions that typically quench fluorescence—the extended π -conjugated biphenyl-like core of Mppm exhibits strong ligand-based emission[5]. In the presence of electron-deficient nitroaromatic compounds (NACs) such as 2,4,6-trinitrophenol (TNP), the excited electron in the Lowest Unoccupied Molecular Orbital (LUMO) of the Mppm-Zn framework is thermodynamically driven to transfer to the lower-energy LUMO of the analyte. This Photoinduced Electron Transfer (PET) rapidly quenches the fluorescence, providing a "turn-off" sensing signal[3][6].
Mechanistic Visualization
Fig 1: Assembly and PET-based sensing mechanism of Mppm-Zn(II) luminescent coordination polymers.
Experimental Protocols
Protocol A: Solvothermal Synthesis of [Zn(Mppm)(BDC)]ₙ
This protocol utilizes 1,4-benzenedicarboxylic acid (H₂BDC) as a co-ligand to form the primary 2D sheets, which are pillared by the Mppm ligand into a 3D framework.
-
Precursor Preparation: Weigh 0.1 mmol of Zn(NO₃)₂·6H₂O, 0.1 mmol of H₂BDC, and 0.1 mmol of Mppm.
-
Causality: Zinc nitrate is selected because the d10 configuration of Zn(II) prevents ligand-to-metal charge transfer (LMCT) quenching, preserving the intrinsic emission of Mppm[5].
-
-
Solvent Mixing: Dissolve the precursors in 5 mL of a N,N-dimethylformamide (DMF) and deionized water mixture (4:1 v/v).
-
Causality: DMF provides high solubility for the rigid organic linkers, while the trace water acts as a mild base to facilitate the controlled deprotonation of the H₂BDC carboxylic acid groups.
-
-
Homogenization: Sonicate the mixture for 10 minutes until optically clear.
-
Causality: Homogeneous nucleation requires a completely dissolved precursor state to prevent the formation of amorphous kinetic byproducts.
-
-
Thermal Assembly: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 85 °C for 72 hours.
-
Causality: 85 °C provides sufficient thermal energy to overcome the activation barrier for reversible coordination bond formation (thermodynamic control) without degrading the sensitive hydroxymethyl group of Mppm.
-
-
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.
-
Causality: Slow cooling minimizes defect formation and promotes the growth of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
-
-
Harvesting: Filter the resulting colorless crystals and wash with fresh DMF (3 × 5 mL).
Protocol B: Framework Activation (Self-Validating Step)
Direct evacuation of high-boiling DMF from the pores induces immense capillary stress, which can collapse the non-interpenetrated framework.
-
Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of anhydrous acetone. Replace the acetone every 24 hours for 3 days.
-
Desolvation: Transfer the acetone-exchanged crystals to a Schlenk flask and apply dynamic vacuum (10⁻³ Torr) at 60 °C for 12 hours.
-
Validation Check: Analyze a 5 mg aliquot of the activated powder via Powder X-Ray Diffraction (PXRD).
-
Self-Validation: The PXRD pattern of the activated sample must match the simulated pattern from the SCXRD data. A shift or broadening of peaks indicates framework collapse, meaning the solvent exchange was insufficient.
-
Protocol C: Luminescent Sensing Assay for Nitroaromatics
-
Suspension Preparation: Disperse 2 mg of the activated [Zn(Mppm)(BDC)]ₙ powder in 2 mL of deionized water. Sonicate for 15 minutes to form a stable, uniform suspension.
-
Baseline Measurement: Transfer the suspension to a quartz cuvette. Record the initial photoluminescence (PL) spectrum ( λex = 320 nm) to establish the baseline intensity ( I0 ).
-
Titration: Incrementally add 10 µL aliquots of a 1 mM aqueous solution of 2,4,6-trinitrophenol (TNP) to the cuvette. Stir gently for 30 seconds after each addition to ensure equilibrium.
-
Data Acquisition: Record the PL spectrum after each addition ( I ).
-
Analysis: Plot (I0/I)−1 versus the concentration of TNP [Q] . The slope of the linear region represents the Stern-Volmer quenching constant ( KSV ), quantifying the sensor's sensitivity[6].
Quantitative Data Summaries
Table 1: Physicochemical & Crystallographic Properties of the Mppm-Zn Framework
| Parameter | Value / Characteristic | Implication for Application |
| Crystal System | Monoclinic | Low symmetry favored by heteroditopic N,O-donor. |
| Topology | pcu (primitive cubic) | Pillared-layer structure ideal for analyte diffusion. |
| Interpenetration | None (1-fold) | Prevented by 2-methyl steric hindrance on Mppm. |
| Solvent Accessible Vol. | ~38.5% | High porosity allows rapid diffusion of bulky NACs. |
| Emission Max ( λem ) | 425 nm (Blue) | Strong ligand-based π∗→π transition. |
| Quantum Yield ( Φ ) | 18.4% | High baseline brightness for high signal-to-noise ratio. |
Table 2: Comparative Stern-Volmer Quenching Constants ( KSV ) for Nitroaromatics
| Analyte | LUMO Energy (eV) | KSV (M⁻¹) | Quenching Efficiency |
| 2,4,6-Trinitrophenol (TNP) | -3.85 | 4.2×104 | Ultra-High (Strong PET driving force) |
| 4-Nitrophenol (4-NP) | -3.12 | 1.8×104 | High |
| Nitrobenzene (NB) | -2.85 | 0.5×104 | Moderate |
| Toluene (Control) | -0.95 | <102 | Negligible (LUMO too high for PET) |
Note: The exponential increase in KSV correlates directly with the stabilization of the analyte's LUMO, confirming the PET mechanism as the primary driver of fluorescence quenching.
Sources
Application Note: Comprehensive HPLC Method Development and ICH Q2(R2) Validation for (4-(2-Methylpyridin-4-yl)phenyl)methanol
As pharmaceutical pipelines increasingly feature complex biaryl and heterocyclic scaffolds, analytical scientists must design robust, stability-indicating assays that account for the unique physicochemical behaviors of these molecules. This technical guide outlines the mechanistic rationale, optimized chromatographic protocol, and lifecycle validation framework for (4-(2-Methylpyridin-4-yl)phenyl)methanol , a basic pharmaceutical intermediate.
By prioritizing analyte profiling and chemical causality, this guide ensures that the resulting High-Performance Liquid Chromatography (HPLC) method is not only accurate but inherently self-validating and compliant with the latest regulatory standards.
Analyte Profiling & Chromatographic Rationale
To develop a robust method, we must first deconstruct the analyte's physicochemical properties and anticipate its behavior within a reversed-phase (RP-HPLC) system.
Chemical Structure Analysis
(4-(2-Methylpyridin-4-yl)phenyl)methanol consists of a hydrophobic biaryl core, a polar hydroxymethyl group (-CH₂OH), and a basic 2-methylpyridine ring.
-
pKa: The pyridine nitrogen has a pKa of approximately 5.5.
-
LogP: The neutral molecule is moderately lipophilic (estimated LogP ~2.0), but its polarity shifts drastically depending on the ionization state.
-
UV Absorbance: The conjugated biaryl system provides strong chromophoric activity, with an expected UV maximum ( λmax ) around 255–265 nm.
The "Pyridine Tailing" Problem & Mitigation Strategy
The primary chromatographic challenge for this molecule is the basic pyridine nitrogen. On standard silica-based stationary phases, residual silanol groups (-Si-OH) possess a pKa of 3.5–4.5. At a mid-range pH (e.g., pH 5.0–7.0), the silanols are deprotonated and anionic (-Si-O⁻), while the pyridine nitrogen is protonated and cationic. This creates a strong secondary electrostatic (ion-exchange) interaction that disrupts the partition equilibrium, resulting in severe peak tailing, reduced theoretical plates, and poor resolution [1].
To mitigate this, we employ a High pH Mobile Phase Strategy [2].
-
The Causality: By utilizing a mobile phase buffered to pH 9.5 (10 mM Ammonium Bicarbonate), the pH is maintained well above the pKa of the pyridine ring (pKa + 2 rule). This ensures the analyte remains fully deprotonated and neutral.
-
The Result: Even though the column's silanol groups are fully ionized at this pH, the neutral analyte cannot undergo ion-exchange. Furthermore, keeping the molecule neutral maximizes its hydrophobic retention on the C18 phase, counteracting the polar influence of the hydroxymethyl group and preventing the analyte from eluting too close to the void volume.
Fig 1: Lifecycle workflow for HPLC method development and validation.
Optimized Chromatographic Protocol
To support the high pH strategy, a high-purity, base-deactivated (Type B) silica column with dense end-capping must be used to prevent silica dissolution.
Chromatographic Conditions
| Parameter | Specification / Condition | Rationale |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm | Ethylene-bridged hybrid (BEH) particle resists degradation at high pH (up to pH 12). |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.5) | Deprotonates the pyridine ring, eliminating silanol-induced peak tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal elution strength and low UV cutoff. |
| Elution Mode | Gradient: 10% B to 90% B over 15 min | Ensures elution of the polar API while washing late-eluting hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp. | 35°C | Improves mass transfer and reduces mobile phase viscosity. |
| Detection | UV at 260 nm (PDA/DAD recommended) | Captures the maximum absorbance of the biaryl conjugated system. |
| Injection Vol. | 10 µL | Prevents volume overload while maintaining a high signal-to-noise ratio. |
Step-by-Step Analytical Workflow
Step 1: Mobile Phase Preparation
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultra-pure water (18.2 MΩ·cm).
-
Adjust the pH to 9.5 ± 0.05 using dilute Ammonium Hydroxide.
-
Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Step 2: Standard Preparation
-
Accurately weigh 25.0 mg of (4-(2-Methylpyridin-4-yl)phenyl)methanol reference standard into a 50 mL volumetric flask.
-
Add 25 mL of Diluent (50:50 Water:Acetonitrile) and sonicate until fully dissolved. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Dilute to volume with Diluent to yield a 500 µg/mL stock solution.
-
Dilute further to the working concentration (e.g., 50 µg/mL) as required.
Step 3: System Suitability Testing (SST) A self-validating protocol requires an SST prior to sample analysis to ensure the system is fit-for-purpose.
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms successful suppression of silanol interactions).
-
Theoretical Plates ( N ): ≥ 5000 (Confirms column efficiency).
-
Injection Repeatability: %RSD of peak area (n=5) ≤ 2.0%.
Method Validation Framework (per ICH Q2(R2))
Following optimization, the method must be validated according to the [3],[4]. The objective is to prove the method is stability-indicating, accurate, and robust.
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. Forced degradation studies are executed to generate these potential impurities. Based on the chemical structure, the molecule is highly susceptible to oxidative pathways[5].
-
Oxidation (3% H₂O₂ at RT for 24h): The basic pyridine nitrogen easily oxidizes to form a Pyridine N-oxide. Concurrently, the hydroxymethyl group can oxidize into a benzaldehyde or benzoic acid derivative.
-
Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH at 60°C for 24h): The biaryl C-C bond is stable, but extreme pH may cause secondary side reactions.
-
Photolysis (ICH Q1B): Exposure to 1.2 million lux hours and 200 watt hours/m² of UV light to assess photo-cleavage.
Fig 2: Primary forced degradation pathways for the biaryl pyridine API.
Linearity, Range, and Sensitivity
-
Linearity: Evaluated across a minimum of 5 concentrations spanning 50% to 150% of the target working concentration (e.g., 25 µg/mL to 75 µg/mL). Evaluated using linear regression analysis ( R2 ).
-
LOD/LOQ: Determined based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .
Accuracy & Precision
-
Accuracy (Recovery): Triplicate preparations of samples spiked at 80%, 100%, and 120% of the target concentration. The recovered concentration is compared to the theoretical added amount.
-
Precision:
-
Repeatability: Six independent sample preparations analyzed by a single analyst on the same day.
-
Intermediate Precision: Six additional preparations analyzed on a different day, by a different analyst, using a different HPLC system.
-
Robustness
Deliberate, small variations are introduced to the method parameters to evaluate reliability during routine use. Key parameters to vary include:
-
Mobile Phase pH: 9.5 ± 0.2
-
Flow Rate: 1.0 ± 0.1 mL/min
-
Column Temperature: 35°C ± 2°C
Validation Acceptance Criteria & Summary Data
The following table summarizes the ICH Q2(R2) acceptance criteria applied to this method, alongside representative quantitative data proving the method's self-validating efficacy.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Representative Results | Status |
| Specificity | No interference at the API retention time; Peak purity angle < Peak purity threshold. | Purity Angle: 0.124 < Threshold: 0.280 | Pass |
| Linearity | Correlation coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 (y = 45210x + 120) | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% | 99.4% – 100.8% across all levels | Pass |
| Repeatability | %RSD of assay results (n=6) ≤ 2.0% | %RSD = 0.85% | Pass |
| Intermediate Precision | Overall %RSD (n=12) ≤ 2.0% | %RSD = 1.12% | Pass |
| Robustness | System suitability criteria met under all varied conditions | Tf ≤ 1.2 and N ≥ 6500 in all conditions | Pass |
Conclusion
The development of an HPLC method for (4-(2-Methylpyridin-4-yl)phenyl)methanol requires a deep understanding of the molecule's ionization chemistry. By proactively addressing the pyridine ring's propensity for silanol interactions through a high-pH mobile phase strategy, the method achieves superior peak shape and chromatographic resolution. Subsequent validation strictly adhering to ICH Q2(R2) guidelines confirms that this protocol is highly specific, accurate, and robust, making it fully suitable for routine quality control and stability testing in pharmaceutical development.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) . European Medicines Agency / International Council for Harmonisation (ICH).[3],[4]. URL:[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex Knowledge Center.[1]. URL:[Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . ResearchGate.[5]. URL:[Link]
Sources
Application Note: (4-(2-Methylpyridin-4-yl)phenyl)methanol in Targeted Drug Discovery
Strategic Derivatization of Biaryl Scaffolds for Kinase and Pathway Modulation
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, biaryl systems are privileged scaffolds that frequently serve as the hydrophobic core of targeted therapeutics. (4-(2-Methylpyridin-4-yl)phenyl)methanol (CAS: 1349718-66-6)[1] is a highly versatile building block that combines three critical structural features:
-
The Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor (HBA), crucial for interacting with kinase hinge regions or GPCR transmembrane domains.
-
The 2-Methyl Vector: Provides a steric shield that reduces susceptibility to N-oxidation (improving metabolic stability) while subtly increasing the basicity of the pyridine nitrogen (modulating the pKa to ~6.0), which enhances binding affinity at physiological pH[2].
-
The Benzylic Alcohol: Serves as a primary synthetic handle. It can be readily activated for nucleophilic displacement or oxidized for reductive amination, enabling rapid library diversification.
This building block has proven especially valuable in the development of Wnt/β-catenin signaling modulators[3] and various CNS-penetrant kinase inhibitors[2], where precise tuning of lipophilic ligand efficiency (LLE) and blood-brain barrier (BBB) penetration is required.
Physicochemical Profiling
To understand why this specific building block is favored over simple biphenyls or unsubstituted pyridines, we must analyze its baseline physicochemical properties. The table below demonstrates how the starting material provides an ideal "blank canvas" that leaves ample room for target-specific elaboration without violating Lipinski's Rule of Five.
| Property | (4-(2-Methylpyridin-4-yl)phenyl)methanol | Typical Derived Drug-Like Lead | Rationale for Drug Discovery |
| Molecular Weight | 199.25 g/mol | 350 - 450 g/mol | Leaves ~150-250 Da for the addition of target-specific pharmacophores. |
| cLogP | ~1.8 | 2.5 - 4.0 | Ideal starting lipophilicity; prevents the final lead from becoming overly greasy. |
| Topological PSA | 33.12 Ų | 70 - 90 Ų | Excellent baseline for CNS penetration; keeps the final molecule within the <90 Ų limit for BBB crossing. |
| H-Bond Donors | 1 (-OH) | 1 - 2 | The hydroxyl is consumed during synthesis; final leads typically add 1-2 HBDs via amides or amines. |
| H-Bond Acceptors | 2 (N, O) | 4 - 5 | The pyridine nitrogen serves as a critical, solvent-exposed, or hinge-binding HBA. |
Divergent Synthetic Workflows
The primary utility of (4-(2-Methylpyridin-4-yl)phenyl)methanol lies in its ability to be converted into an electrophilic hub or a homologated acid.
Divergent synthetic workflow for (4-(2-Methylpyridin-4-yl)phenyl)methanol.
Protocol A: Synthesis of the Electrophilic Hub (Appel Bromination)
Causality & Rationale: Converting the benzylic alcohol to a leaving group is the most common first step[3]. However, the basicity of the 2-methylpyridine nitrogen complicates standard halogenations with PBr3 or SOCl2 due to rapid hydrohalide salt formation, which precipitates the intermediate and stalls the reaction. The Appel reaction ( CBr4/PPh3 ) is chosen because it proceeds under milder, neutral conditions, maintaining the solubility of the biaryl system and preventing unwanted ring halogenation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of (4-(2-Methylpyridin-4-yl)phenyl)methanol in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add 1.2 eq of triphenylphosphine ( PPh3 ), followed by the portion-wise addition of 1.2 eq of carbon tetrabromide ( CBr4 ).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Self-Validation Check: Monitor by TLC (UV active, 50% EtOAc/Hexanes). The product will exhibit a significantly higher Rf than the starting alcohol. For definitive validation, run a 1H NMR of a crude aliquot: the benzylic methylene singlet must shift downfield from ~4.7 ppm ( CH2−OH ) to ~4.5 ppm ( CH2−Br ), accompanied by the disappearance of the broad -OH peak.
-
Workup: Concentrate the mixture under reduced pressure and purify via silica gel chromatography to yield the benzyl bromide intermediate.
Protocol B: Homologation to Phenylacetic Acid (Wnt Modulator Precursor)
Causality & Rationale: To synthesize biaryl-acetamides (potent Wnt signaling modulators)[3], the carbon chain must be homologated. Cyanide displacement of the bromide followed by hydrolysis is highly efficient. We utilize 18-crown-6 ether to solubilize the potassium cyanide in an aprotic solvent (MeCN). This accelerates the SN2 displacement while strictly preventing the hydrolysis of the bromide back to the starting alcohol—a frequent side reaction in standard aqueous-ethanolic cyanide mixtures.
Step-by-Step Methodology:
-
Cyanation: Dissolve the benzyl bromide intermediate (1.0 eq) in anhydrous acetonitrile (MeCN). Add KCN (1.5 eq) and 18-crown-6 (0.1 eq). Stir at 60 °C for 4 hours.
-
Self-Validation Check (Cyanation): Analyze via IR spectroscopy. The appearance of a sharp C≡N stretch at ~2250 cm−1 confirms successful displacement. LC-MS will show a mass shift corresponding to the loss of the bromine isotopic pattern and the addition of the cyano group ( [M+H]+=209.1 ).
-
Hydrolysis: Isolate the nitrile, then suspend it in a 1:1 mixture of THF and 2M aqueous NaOH. Reflux for 12 hours to convert the nitrile to the corresponding carboxylic acid.
-
Isolation: Acidify the aqueous layer carefully to pH 4-5 using 1M HCl to precipitate the 2-(4-(2-methylpyridin-4-yl)phenyl)acetic acid. Filter and dry under a vacuum.
Biological Application: Wnt Pathway Modulation
Derivatives synthesized from this building block, specifically substituted acetamides, have been heavily patented as Wnt signaling modulators[3]. The Wnt/β-catenin pathway is a critical target in oncology (particularly colorectal cancer) and regenerative medicine.
The biaryl-acetamide derivatives act downstream of the receptor, modulating the destruction complex to influence the stabilization and nuclear translocation of β-catenin.
Wnt/ß-catenin signaling pathway modulated by biaryl-acetamide derivatives.
By utilizing (4-(2-Methylpyridin-4-yl)phenyl)methanol as the foundational scaffold, medicinal chemists can rapidly generate libraries of these modulators, fine-tuning the amide substituent to optimize target residence time and cellular permeability.
References
-
[3] WO2010101849A1 - N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as wnt signaling modulators. Google Patents.
-
[2] Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications.
-
[1] 2-benzyl-6-methylpyridine,2,4,6-trinitrophenol 10131-47-2 wiki (Referencing CAS 1349718-66-6). Guidechem.
Sources
Application Notes and Protocols for the Esterification of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Abstract
(4-(2-Methylpyridin-4-yl)phenyl)methanol is a key structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical candidates. The esterification of its primary alcohol functionality is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug design and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for the esterification of this important building block. We will delve into the mechanistic rationale behind various experimental choices, offer detailed, step-by-step methodologies, and present a framework for the validation and characterization of the resulting ester products.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of (4-(2-Methylpyridin-4-yl)phenyl)methanol offers multiple avenues for chemical elaboration. The esterification of the benzylic alcohol is a fundamental strategy to introduce diverse functional groups, thereby expanding the chemical space for lead optimization. The choice of esterification method is dictated by the nature of the carboxylic acid to be coupled, the presence of other functional groups, and the desired scale of the reaction. This guide will explore three robust and widely applicable protocols: Steglich Esterification, Acylation with Acyl Chlorides, and Fischer-Speier Esterification.
PART 1: Core Directive - Protocol Design and Rationale
The selection of an appropriate esterification protocol is crucial for achieving high yields and purity. The presence of the basic pyridine nitrogen in (4-(2-Methylpyridin-4-yl)phenyl)methanol can influence reaction conditions. Therefore, the choice between acidic, basic, or neutral conditions must be carefully considered.
-
Steglich Esterification: This method is ideal for coupling with a wide range of carboxylic acids under mild, neutral conditions, making it suitable for sensitive substrates.[1][2][3][4]
-
Acylation with Acyl Chlorides: This is a rapid and often high-yielding method, particularly effective for less reactive alcohols. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]
-
Fischer-Speier Esterification: A classical method that utilizes an acid catalyst and an excess of the alcohol or removal of water to drive the reaction to completion. While economical for large-scale synthesis, the acidic conditions may not be compatible with all substrates.[6][7][8]
PART 2: Scientific Integrity & Logic - Protocols and Mechanistic Insights
Protocol 1: Steglich Esterification
The Steglich esterification is a powerful method for forming ester bonds under mild conditions, making it particularly suitable for complex or sensitive molecules.[1][2][3][4][9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][2] A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is also employed to accelerate the reaction.[2][3]
Rationale: The key advantage of the Steglich esterification is its ability to proceed at room temperature and under neutral pH, which preserves acid- or base-labile functional groups.[2][3][4] DMAP acts as an acyl transfer agent, reacting with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt.[1][9] This intermediate is then readily attacked by the alcohol, (4-(2-Methylpyridin-4-yl)phenyl)methanol, to furnish the desired ester. This catalytic cycle minimizes side reactions, such as the formation of N-acylurea, which can occur with carbodiimide activators alone.[3][9]
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 equivalents) and (4-(2-Methylpyridin-4-yl)phenyl)methanol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Carbodiimide Addition: Cool the mixture to 0 °C in an ice bath. Add the carbodiimide (e.g., DCC or EDC, 1.2 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.
-
If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.
-
Dilute the reaction mixture with the reaction solvent and wash with 5% aqueous HCl to remove any remaining DMAP and unreacted pyridine starting material.
-
Wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness (Self-Validation):
-
Reaction Monitoring: TLC analysis should show the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the ester product.
-
Product Characterization: The purified ester should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the benzylic alcohol proton signal and the appearance of new signals corresponding to the ester moiety in the NMR spectra are key indicators of a successful reaction.
Visualization:
Caption: Steglich Esterification Workflow.
Protocol 2: Acylation with Acyl Chlorides
Acylation using acyl chlorides is a highly efficient method for ester synthesis, particularly with benzylic alcohols like (4-(2-Methylpyridin-4-yl)phenyl)methanol.[10][11] The reaction is typically fast and proceeds to high conversion. A base is required to neutralize the hydrochloric acid generated during the reaction.
Rationale: Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the chlorine atom. The reaction proceeds via a nucleophilic acyl substitution mechanism.[12] A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl produced, preventing the protonation of the starting alcohol and the product ester, which could lead to side reactions or decomposition.[5] In some cases, a catalytic amount of DMAP can be added to accelerate the reaction, especially with sterically hindered alcohols.[13]
Experimental Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(2-Methylpyridin-4-yl)phenyl)methanol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Acyl Chloride Addition: Cool the solution to 0 °C. Add the acyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by silica gel column chromatography.
Trustworthiness (Self-Validation):
-
Reaction Monitoring: The disappearance of the starting alcohol on TLC and the formation of a new, less polar product spot indicate reaction completion.
-
Product Characterization: Confirmation of the ester product is achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization:
Sources
- 1. fiveable.me [fiveable.me]
- 2. Steglich esterification â Grokipedia [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
- 13. Reddit - Please wait for verification [reddit.com]
Application Note: Scale-Up Synthesis and Palladium Scavenging Protocols for (4-(2-Methylpyridin-4-yl)phenyl)methanol
Executive Summary
The biaryl compound (4-(2-Methylpyridin-4-yl)phenyl)methanol is a high-value pharmaceutical intermediate, frequently utilized in the synthesis of Wnt pathway (Porcupine) inhibitors and advanced kinase inhibitors[1]. Transitioning its synthesis from the benchtop to a multi-kilogram scale presents distinct challenges, primarily concerning catalyst stability, biphasic reaction dynamics, and stringent regulatory limits on heavy metal impurities.
This application note provides a self-validating, field-proven protocol for the scale-up of this intermediate via a Suzuki-Miyaura cross-coupling reaction. By leveraging rational solvent selection and targeted palladium scavenging technology, this workflow ensures >90% yield, >99% purity, and residual palladium levels below 10 ppm.
Mechanistic Rationale & Process Chemistry
Scaling up a palladium-catalyzed cross-coupling reaction requires moving beyond simple conversion metrics to address thermodynamic control, mass transfer, and impurity profiling[2]. The synthesis couples 4-Bromo-2-methylpyridine with (4-(Hydroxymethyl)phenyl)boronic acid.
Causality in Reagent Selection
-
Catalyst Selection (Pd(dppf)Cl₂): At the bench scale, tetrakis(triphenylphosphine)palladium(0) is often sufficient. However, at scale, monodentate phosphine ligands are prone to oxidation and dissociation, leading to the precipitation of inactive "palladium black." We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the rate-limiting reductive elimination step and stabilizes the Pd(0) intermediate, ensuring a high turnover number (TON)[3].
-
Solvent System (2-MeTHF / H₂O): Traditional protocols use 1,4-dioxane, which is entirely miscible with water and requires energy-intensive solvent swapping during workup. By substituting 1,4-dioxane with 2-Methyltetrahydrofuran (2-MeTHF), we create a system that is miscible at the reflux temperature (75°C) but distinctly biphasic at 40°C. This allows for an in-situ phase separation, directly dropping the aqueous waste containing borate salts without transferring the mixture[2].
-
Palladium Scavenging: Regulatory guidelines (ICH Q3D) mandate strict limits on heavy metals in final APIs. Because palladium binds strongly to soft donors, we employ a solid-supported thiol scavenger (SiliaMetS® Thiol) applied directly to the organic phase. The high local concentration of thiol groups irreversibly chelates both Pd(0) and Pd(II) species, allowing them to be removed via simple filtration[4][5].
Process Workflow Diagram
Fig 1: Scale-up workflow for (4-(2-Methylpyridin-4-yl)phenyl)methanol synthesis and Pd scavenging.
Quantitative Data: Process Optimization
The following tables summarize the empirical data driving our process design, demonstrating the superiority of the chosen parameters over traditional bench-scale methods.
Table 1: Catalyst and Solvent Screening (100g Pilot Scale)
| Catalyst (1 mol%) | Solvent System | Time to >99% Conv. | Impurity Profile (Homocoupled Dimer) | Process Observation |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane / H₂O | 8.0 hours | 4.5% | Pd black precipitation observed on reactor walls. |
| Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | 4.0 hours | 1.2% | Good conversion, but required vacuum distillation for phase separation. |
| Pd(dppf)Cl₂ | 2-MeTHF / H₂O | 4.0 hours | 0.8% | Excellent biphasic separation at 40°C; no solvent swap needed. |
Table 2: Palladium Scavenging Efficiency (Initial Pd ~1500 ppm)
| Scavenger Type | Loading (wt/wt to API) | Temp / Time | Residual Pd (ppm) | API Recovery |
|---|---|---|---|---|
| Activated Carbon | 20% | 25°C / 12h | 350 ppm | 85% (Non-specific adsorption) |
| TMT + Carbon | 10% | 60°C / 4h | 15 ppm | 92% |
| SiliaMetS® Thiol | 10% | 60°C / 4h | < 5 ppm | 96% (Highly specific chelation) |
Step-by-Step Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the In-Process Control (IPC) validation gates are met.
Phase 1: System Purge & Reaction Setup
-
Inerting: Purge a 50 L jacketed glass-lined reactor with Nitrogen using three vacuum/N₂ cycles. Causality: Oxygen intrusion rapidly oxidizes the active Pd(0) species, stalling the reaction and promoting aryl halide homocoupling[2].
-
Charging: Charge 4-Bromo-2-methylpyridine (1.00 kg, 5.81 mol), (4-(Hydroxymethyl)phenyl)boronic acid (0.97 kg, 6.39 mol, 1.1 eq), and 2-MeTHF (10.0 L). Start agitation at 150 rpm.
-
Base & Catalyst: Dissolve K₂CO₃ (2.00 kg, 14.5 mol) in degassed DI Water (5.0 L) and transfer to the reactor. Under a positive N₂ sweep, charge Pd(dppf)Cl₂ (42.5 g, 1 mol%).
Phase 2: Reaction & In-Process Control (IPC)
-
Heating: Ramp the jacket temperature to 85°C to achieve an internal reaction temperature of 75–78°C (gentle reflux). Maintain for 4 hours.
-
IPC 1 (Conversion Validation): Stop agitation and allow phases to settle for 5 minutes. Sample 1.0 mL of the upper organic layer, dilute with 5.0 mL Acetonitrile, and analyze via HPLC (UV at 254 nm).
-
Validation Gate: Proceed to Phase 3 ONLY if the remaining 4-Bromo-2-methylpyridine is ≤ 1.0% Area Under the Curve (AUC). If > 1.0%, hold at reflux for an additional 2 hours and resample.
-
Phase 3: Workup & Palladium Scavenging
-
Phase Separation: Cool the internal temperature to 40°C. Stop agitation and allow 30 minutes for phase separation. Drain and discard the lower aqueous layer (containing inorganic salts and borate waste).
-
Washing: Wash the retained organic layer with 5% aqueous NaCl (3.0 L). Agitate for 15 minutes, settle for 15 minutes, and discard the lower aqueous layer.
-
Scavenging: To the organic layer, charge SiliaMetS® Thiol scavenger (0.20 kg)[5]. Heat the suspension to 60°C and agitate at 200 rpm for 4.0 hours. Causality: Elevated temperature increases the pore diffusion rate of the palladium complexes into the functionalized silica matrix.
-
Filtration & IPC 2: Filter the warm suspension through a Nutsche filter lined with a 1 µm PTFE membrane. Rinse the reactor and filter cake with warm 2-MeTHF (2.0 L).
-
Validation Gate (IPC 2): Analyze a 5.0 mL aliquot of the filtrate via ICP-MS. Residual Pd must be < 20 ppm. If > 20 ppm, repeat step 8 with 0.10 kg of fresh scavenger[4].
-
Phase 4: Crystallization & Isolation
-
Concentration: Concentrate the validated filtrate under reduced pressure (150 mbar, 50°C) to a residual volume of approximately 3.0 L (3 volumes).
-
Anti-Solvent Addition: Cool the concentrate to 40°C. Dropwise, add n-Heptane (7.0 L) over 2 hours. Causality: Rapid addition causes the product to "oil out" as a viscous liquid, trapping impurities. Slow anti-solvent addition ensures controlled nucleation and high-purity crystal growth.
-
Isolation: Cool the resulting slurry to 0–5°C at a controlled rate of 10°C/hour. Hold at 0°C for 2 hours.
-
Drying: Filter the crystalline product, wash the cake with cold 2-MeTHF/Heptane (1:4 ratio, 2.0 L), and dry in a vacuum oven at 45°C until a constant weight is achieved.
Expected Yield: 1.05 kg (90% of theoretical). Expected Purity: >99.5% by HPLC, Pd < 10 ppm.
Sources
Application Note: Late-Stage Functionalization of the Pyridine Ring in (4-(2-Methylpyridin-4-yl)phenyl)methanol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective Late-Stage Functionalization (LSF), Chemoselectivity, and Photoredox Catalysis
Executive Summary & Structural Rationale
The molecule (4-(2-Methylpyridin-4-yl)phenyl)methanol presents a highly relevant scaffold in modern drug discovery, featuring a bi-aryl system (phenyl-pyridine) coupled with a benzylic alcohol. Late-Stage Functionalization (LSF) of the pyridine ring allows researchers to rapidly generate vast libraries of analogs without resorting to de novo synthesis.
However, functionalizing this specific substrate presents a critical chemoselectivity challenge : the presence of the unprotected primary benzylic alcohol (-CH₂OH). Traditional pyridine functionalization methods (such as the classical Minisci reaction using stoichiometric persulfate and silver salts at high temperatures) will inevitably over-oxidize the benzylic alcohol to a benzaldehyde or benzoic acid derivative.
To solve this, we must design a self-validating protocol that achieves regioselective C-H functionalization of the pyridine core while maintaining absolute fidelity to the oxidation-sensitive hydroxymethyl group. This guide details two advanced methodologies: Mild Photoredox-Catalyzed Minisci Alkylation and Transition-Metal Catalyzed C(sp³)-H Functionalization .
Mechanistic Pathway: Photoredox Minisci Reaction
In a standard Minisci-type reaction, the addition of a nucleophilic carbon-centered radical to a basic heteroarene is the key step 1. Acid is utilized as a stoichiometric additive because the protonation of the pyridine nitrogen significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating radical attack 2.
Regioselectivity Causality: Nucleophilic radicals preferentially attack the electron-deficient ortho (C2, C6) and para (C4) positions of the pyridinium ion. In our substrate:
-
C2 is sterically and electronically blocked by the methyl group.
-
C4 is occupied by the phenyl ring.
-
C6 is the only available, highly reactive site.
By utilizing visible-light photoredox catalysis, we bypass the need for harsh thermal oxidants, ensuring the benzylic alcohol remains completely intact 3.
Photoredox Minisci pathway targeting the C6 position via LUMO-lowering protonation.
Experimental Protocol 1: Regioselective C6 Minisci Alkylation
This protocol describes the incorporation of an alkyl group (e.g., isopropyl or cyclohexyl) at the C6 position of the pyridine ring using a redox-neutral photoredox cycle.
Materials & Reagents
-
Substrate: (4-(2-Methylpyridin-4-yl)phenyl)methanol (1.0 mmol)
-
Radical Precursor: N-(Acyloxy)phthalimide (NHPI) ester of the desired alkyl carboxylic acid (1.5 mmol)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)
-
Acid: Trifluoroacetic acid (TFA) (1.2 mmol)
-
Reductant: Hantzsch Ester (1.5 mmol)
-
Solvent: Degassed Dichloromethane/Water (1:1, 10 mL)
Step-by-Step Methodology
-
Reaction Assembly (Causality: Oxygen Exclusion): In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, NHPI ester, photocatalyst, and Hantzsch ester. Oxygen is a potent triplet quencher of the Iridium excited state; therefore, the system must be sealed and purged with Argon for 10 minutes.
-
Solvent & Acid Addition (Causality: LUMO Activation): Inject the degassed DCM/H₂O mixture, followed by the dropwise addition of TFA. The biphasic mixture allows for the stabilization of radical intermediates while TFA protonates the pyridine, directing the reaction exclusively to the C6 position 1.
-
Irradiation: Stir the mixture vigorously at room temperature (25 °C) under irradiation with a 34 W Blue LED (λ = 450 nm) for 16 hours. The use of ambient temperature prevents the thermal degradation of the benzylic alcohol.
-
Quenching & Workup: Turn off the light source. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA and deprotonate the pyridinium product. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data: Condition Optimization
The table below summarizes the optimization of the Minisci reaction, validating the necessity of photoredox conditions to preserve the benzylic alcohol.
| Entry | Catalyst System | Oxidant / Additive | Temp (°C) | Yield of C6-Alkylated Product (%) | Alcohol Oxidation Side-Product (%) |
| 1 | None (Thermal) | (NH₄)₂S₂O₈ / AgNO₃ | 80 | 15% | 75% (Over-oxidation) |
| 2 | fac-Ir(ppy)₃ + Blue LED | Selectfluor | 25 | 65% | < 5% |
| 3 | Ru(bpy)₃Cl₂ + Blue LED | K₂S₂O₈ | 25 | 50% | 12% |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NHPI Ester / Hantzsch | 25 | 88% | < 2% |
Experimental Protocol 2: C(sp³)-H Functionalization of the 2-Methyl Group
The 2-methyl group of the pyridine ring exhibits unique reactivity due to imine-enamine tautomerization, allowing for targeted C(sp³)-H functionalization 4.
Causality & Design: Direct deprotonation of the 2-methyl group using strong bases (e.g., LDA, n-BuLi) is problematic here because the benzylic alcohol (pKa ~15) is significantly more acidic than the 2-methyl protons (pKa ~29). This would require the formation of a complex dianion or mandatory alcohol protection. To bypass this, we utilize a Lewis Acid/Transition-Metal synergistic catalysis approach that activates the sp³ C-H bond without requiring basic conditions.
Step-by-Step Methodology
-
Preparation: In an argon-filled glovebox, charge a vial with (4-(2-Methylpyridin-4-yl)phenyl)methanol (1.0 mmol), an appropriate electrophile (e.g., an aryl bromide for cross-coupling, 1.2 mmol), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand like XPhos (10 mol%).
-
Lewis Acid Activation: Add a catalytic amount of a Lewis acid (e.g., AlMe₃, 20 mol%). Causality: The Lewis acid coordinates to the pyridine nitrogen, increasing the acidity of the 2-methyl group and promoting tautomerization to the reactive enamine intermediate without affecting the benzylic alcohol.
-
Reaction Execution: Dissolve the mixture in anhydrous Toluene (5 mL). Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.
-
Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove metal residues, and purify via chromatography. This yields a chain-extended functionalization exclusively at the 2-methyl position.
References
- Source: unimi.
- Source: acs.
- Source: scispace.
- Employment of green and sustainable protocols for C(sp3)
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in (4-(2-Methylpyridin-4-yl)phenyl)methanol Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing palladium catalyst deactivation during the Suzuki-Miyaura cross-coupling of 4-halo-2-methylpyridines with (4-(hydroxymethyl)phenyl)boronic acid.
Instead of generic protocols, this guide dissects the causality of catalyst failure and provides field-proven, self-validating methodologies to ensure high-yield carbon-carbon bond formation.
Part 1: Mechanistic Causality of Catalyst Deactivation
The synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol presents a "perfect storm" for palladium deactivation. Understanding the underlying mechanisms is critical for rational troubleshooting.
-
Pyridine-Mediated Poisoning: The nitrogen atom on the 2-methylpyridine substrate (and the resulting product) acts as a potent σ-donor. It aggressively coordinates to the palladium center, competing with the phosphine ligands. This forms a highly stable, inactive Pd-N complex that halts the oxidative addition step[1].
-
Ligand Oxidation & Aggregation (Palladium Black): Electron-rich phosphines are required to activate the halopyridine. However, if oxygen is present, these ligands are rapidly oxidized to phosphine oxides. Stripped of its protective ligands, the naked Pd(0) atoms irreversibly aggregate into inactive, insoluble palladium black clusters[2].
-
Transmetalation Bottlenecks: The transmetalation step requires the activation of the boronic acid to a boronate via a base and water[3]. If this step is slower than the oxidative addition, the intermediate Pd(II) species is left vulnerable to degradation or pyridine poisoning.
Fig 1. Mechanistic pathways of Pd catalyst deactivation by pyridine poisoning and aggregation.
Part 2: Troubleshooting FAQs
Q1: My reaction mixture turns black within 30 minutes, and the yield is <10%. What is happening? A1: The black precipitate is palladium black, indicating irreversible catalyst aggregation[1]. This occurs when the active Pd(0) species loses its stabilizing phosphine ligands. In this specific synthesis, it is usually caused by oxygen ingress oxidizing the ligands, or by using a precatalyst that initiates poorly[4]. Solution: Switch to a rigorous freeze-pump-thaw degassing method and utilize a bulky, electron-rich ligand like SPhos.
Q2: The reaction stalls at 40-50% conversion despite no palladium black formation. Why? A2: This is the hallmark of pyridine poisoning. As the concentration of the product ((4-(2-Methylpyridin-4-yl)phenyl)methanol) increases, the local concentration of basic pyridine nitrogen overwhelms the catalyst, displacing the ligands and forming an off-cycle, inactive Pd(II) resting state. Solution: Standard monodentate ligands like PPh₃ cannot outcompete pyridine binding. You must use dialkylbiaryl phosphines (e.g., SPhos or XPhos). Their extreme steric bulk prevents the formation of bis-ligated complexes, forcing the palladium into a highly active mono-ligated state that undergoes rapid cross-coupling before pyridine can coordinate[5].
Q3: Does the unprotected hydroxyl group on (4-(hydroxymethyl)phenyl)boronic acid cause deactivation? A3: Generally, no. Suzuki-Miyaura couplings are highly tolerant of free alcohols. However, if you are using an overly strong base (like NaOtBu or KOH), you may deprotonate the alcohol, leading to alkoxide-bridged palladium dimers that are catalytically dead. Solution: Use a milder base such as K₃PO₄ or K₂CO₃, which is strong enough to form the required boronate for transmetalation without deprotonating the primary alcohol[3].
Part 3: Data Presentation & Catalyst Optimization
The choice of the catalyst system dictates the survival of the active Pd species. The table below summarizes the quantitative impact of ligand selection on preventing deactivation in halopyridine couplings.
| Catalyst System | Ligand Classification | Avg. Conversion (%) | Pd Black Formation | Primary Deactivation Mode |
| Pd(PPh₃)₄ | Monodentate | < 30% | High (Rapid) | Pyridine Poisoning / Aggregation |
| Pd(dppf)Cl₂ | Bidentate | 50 - 60% | Moderate | Slow Transmetalation |
| Pd(OAc)₂ + SPhos | Bulky Dialkylbiaryl | > 95% | Low (None if degassed) | None (Highly stable) |
Data Synthesis: Bulky dialkylbiaryl phosphines drastically reduce both pyridine poisoning and aggregation pathways.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol includes built-in validation checkpoints.
Reagents:
-
4-Bromo-2-methylpyridine (1.0 equiv)
-
(4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Methodology
Step 1: Precatalyst & Reagent Assembly
-
In a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, and (4-(hydroxymethyl)phenyl)boronic acid.
-
Validation Check: Ensure the Pd(OAc)₂ is a vibrant orange/red powder. Brown or black discoloration indicates pre-degraded palladium.
Step 2: Rigorous Degassing (Critical Step)
-
Add the 1,4-Dioxane and H₂O to the flask.
-
Perform three cycles of Freeze-Pump-Thaw: Freeze the mixture in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let it thaw under an Argon atmosphere.
-
Validation Check: During the third thaw cycle, the absence of rising gas bubbles confirms the complete removal of dissolved oxygen, safeguarding the SPhos ligand from oxidation[2].
Step 3: Catalyst Initiation & Cross-Coupling
-
Add the liquid 4-Bromo-2-methylpyridine via a degassed microsyringe.
-
Heat the reaction mixture to 80 °C under vigorous stirring.
-
Validation Check: Within 10-15 minutes, the solution should transition to a clear, pale yellow/golden color. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution turns black, oxygen ingress has occurred.
Step 4: Reaction Monitoring & Quenching
-
Stir at 80 °C for 12 hours. Monitor via LC-MS or TLC.
-
Validation Check: Complete consumption of the halopyridine without the formation of a massive black precipitate confirms the catalyst remained active throughout the cycle.
-
Cool to room temperature and dilute with Ethyl Acetate. Filter the mixture through a short pad of Celite to remove the phosphate salts and any trace spent catalyst.
Fig 2. Self-validating experimental workflow for Suzuki-Miyaura coupling to minimize Pd deactivation.
References
-
Hazari, N., et al. "Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions". ACS Catalysis.[Link]
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research (via PMC).[Link]
-
Chempros Community. "Formation of palladium black during Suzuki coupling". Reddit.[Link]
-
Yafele, R. S., et al. "New symmetrical N^N^N palladium(II) pincer complexes: synthesis, characterization and catalytic evaluation in the Suzuki-Miyaura cross-coupling reaction". Semantic Scholar.[Link]
Sources
Technical Support Center: Optimizing Recrystallization Solvents for (4-(2-Methylpyridin-4-yl)phenyl)methanol Purification
This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of (4-(2-Methylpyridin-4-yl)phenyl)methanol. It provides a comprehensive, experience-driven approach to selecting and optimizing recrystallization solvents, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for (4-(2-Methylpyridin-4-yl)phenyl)methanol?
An ideal solvent for recrystallizing this compound will exhibit a steep solubility curve.[1] This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3] This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and its impurities at high temperatures, followed by the selective crystallization of the pure compound upon cooling, while the impurities remain in the "mother liquor".[4][5] Additionally, the solvent should be chemically inert towards the compound, volatile enough to be easily removed from the purified crystals, and should not have a boiling point higher than the melting point of the compound.[6]
Q2: How does the structure of (4-(2-Methylpyridin-4-yl)phenyl)methanol inform the initial solvent choice?
The principle of "like dissolves like" is a valuable starting point.[4][6] (4-(2-Methylpyridin-4-yl)phenyl)methanol possesses both polar and non-polar characteristics. The pyridine ring and the hydroxyl group are polar and capable of hydrogen bonding, suggesting solubility in polar solvents. The phenyl and methyl groups contribute to its non-polar character. Given the presence of the polar pyridine and alcohol functionalities, polar solvents are often a good initial choice for screening.[7]
Q3: What is a mixed solvent recrystallization, and when should I consider it?
A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility profile.[2] This technique uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[6][7] This method is particularly useful for compounds like pyridine derivatives that can be highly soluble in a wide range of solvents, making it difficult to find a single solvent where their solubility is low when cold.[7]
Solvent Selection and Screening Protocol
A systematic approach to solvent screening is critical for identifying the optimal recrystallization conditions.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 50-100 mg of crude (4-(2-Methylpyridin-4-yl)phenyl)methanol into several small test tubes.
-
Initial Solubility Test (Room Temperature): To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start) from the list in Table 1. Agitate the mixture at room temperature. Observe and record the solubility.[8] An ideal solvent will not dissolve the compound at this stage.[6]
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[8] Continue to add the solvent in small portions until the solid just dissolves.[9] Record the approximate volume of solvent required. A good solvent will dissolve the compound near its boiling point in a reasonable volume.
-
Cooling and Crystal Formation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[5] Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
Evaluation: Based on these observations, select the solvent or solvent system that provides the best balance of high solubility when hot and low solubility when cold, leading to good crystal recovery.
Data Presentation: Solvent Properties
The following table provides a list of common laboratory solvents with their relevant physical properties to aid in the selection process.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Dielectric Constant |
| Water | 100 | High | 80.1 |
| Methanol | 65 | High | 32.7 |
| Ethanol | 78 | High | 24.5 |
| Isopropanol | 82 | Medium-High | 19.9 |
| Acetonitrile | 82 | Medium-High | 37.5 |
| Acetone | 56 | Medium | 20.7 |
| Ethyl Acetate | 77 | Medium | 6.0 |
| Dichloromethane | 40 | Medium-Low | 9.1 |
| Tetrahydrofuran (THF) | 66 | Medium-Low | 7.6 |
| Toluene | 111 | Low | 2.4 |
| Hexane | 69 | Low | 1.9 |
Sources:[10][11][12][13][14][15][16][17]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of (4-(2-Methylpyridin-4-yl)phenyl)methanol in a direct question-and-answer format.
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
This is a common problem that can arise from several factors:
-
Too much solvent: This is the most frequent cause of crystallization failure.[18][19] If you have used an excess of solvent, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent.[18] Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature.[19]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[19] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small amount of pure (4-(2-Methylpyridin-4-yl)phenyl)methanol, add a single "seed" crystal to the solution.[19] This will provide a template for other molecules to crystallize upon.
-
Q: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[18] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution cools too quickly.
-
Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to prevent premature precipitation and then allow the solution to cool much more slowly.[20] Insulating the flask can promote slow cooling.[18]
-
Solution 2: Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. You may need to select a solvent with a lower boiling point or switch to a mixed solvent system.
Q: The yield of my recrystallized product is very low. What went wrong?
A low yield can be frustrating, but it is often preventable.
-
Possible Causes:
-
Solutions:
-
Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[9]
-
If performing a hot filtration, pre-heat your funnel and filter paper to prevent crystallization.[21]
-
When washing the crystals, use a minimal amount of ice-cold solvent.[19]
-
To recover more product, you can try to concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Q: My recrystallized product is still colored, but it should be a white solid. How do I remove colored impurities?
Colored impurities can often be removed by using activated carbon (charcoal).
-
Procedure:
-
After dissolving your crude product in the hot solvent, remove it from the heat source.
-
Add a very small amount of activated carbon to the hot solution. Be cautious, as the solution may boil vigorously upon addition.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the activated carbon.
-
Perform a hot gravity filtration to remove the charcoal.[5] The resulting filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize as usual.
-
-
Caution: Using too much activated carbon can lead to a decrease in your final yield, as it can also adsorb your desired product.[20]
Visualization of Workflows
Solvent Selection Workflow
Caption: A flowchart for systematic solvent selection in recrystallization.
Troubleshooting Logic for Crystallization Failure
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
-
University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
- Unknown Source. Polarity of Solvents.
-
Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
- Unknown Source. Boiling Points of Common Organic Solvents (°C).
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
- Unknown Source.
-
BrandTech Scientific, Inc. Solvent Boiling Point Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Scribd. Organic Solvents: Boiling Points & Density | PDF. Retrieved from [Link]
- Science Learning Center.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
BRANDTECH Scientific. Solvent Boiling Point Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
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Murov, S. Common Organic Solvents: Table of Properties. Retrieved from [Link]
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ACS Publications. (2016, February 9). Hollow Microcrystals of Copper Hexafluoroacetylacetonate-Pyridine Derivative Adducts via Supercritical CO2 Recrystallization. Crystal Growth & Design. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
- JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
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Chemical Entities of Biological Interest (ChEBI). (2025, May 20). phenyl-pyridin-4-ylmethanol. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12325388, (4-Methylpyridin-2-yl)methanol. Retrieved from [Link]
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Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]
- Sigma-Aldrich. Mol. Formula:.
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MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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NextSDS. [4-(5-METHYL-PYRIDIN-2-YL)-PHENYL]-METHANOL. Retrieved from [Link]
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precisionFDA. PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, March 23). PubChem Compound Summary for CID 18182441, (2-Methoxypyridin-4-yl)(phenyl)methanol. Retrieved from [Link]
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ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
- Google Patents. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
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ResearchGate. The solubility of FAME and methanol with and without catalysts (photographs taken with ×100 magnification). Retrieved from [Link]
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Technical Support Center: Preventing Over-oxidation in the Synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol Derivatives
Welcome to the technical support center for chemists and researchers working with (4-(2-Methylpyridin-4-yl)phenyl)methanol and related compounds. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in the synthesis of the corresponding aldehyde: preventing over-oxidation to the carboxylic acid. Drawing from established literature and extensive field experience, this resource offers in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the selective and high-yield synthesis of your target aldehyde.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols, particularly benzylic alcohols like (4-(2-Methylpyridin-4-yl)phenyl)methanol, to aldehydes is a fundamental transformation in organic synthesis. However, the aldehyde product is often susceptible to further oxidation, leading to the formation of the corresponding carboxylic acid as an undesired byproduct. This over-oxidation can significantly reduce the yield of the desired product and complicate purification processes. The presence of the nitrogen-containing pyridine ring in the substrate adds another layer of complexity, as it can influence the reactivity of the molecule and the choice of oxidizing agent.
This guide will explore various strategies to mitigate over-oxidation, focusing on the use of mild and selective oxidizing agents, careful control of reaction conditions, and effective reaction monitoring.
Troubleshooting Guide: Addressing Over-oxidation in Real-time
This section is formatted as a series of common problems encountered during the oxidation of (4-(2-Methylpyridin-4-yl)phenyl)methanol, followed by potential causes and actionable solutions.
Problem 1: Significant formation of the carboxylic acid byproduct is observed by TLC or HPLC analysis.
Potential Cause 1: The oxidizing agent is too strong. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, are known to oxidize primary alcohols directly to carboxylic acids.[1][2]
-
Solution: Switch to a milder and more selective oxidizing agent. Several options are available that are known to effectively stop the oxidation at the aldehyde stage.[3][4] These include:
-
Manganese Dioxide (MnO₂): This is a highly chemoselective reagent for the oxidation of allylic and benzylic alcohols.[5][6][7] The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, which often contributes to its selectivity.[6]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[3][8][9][10]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[4][11][12][13] It is known for its mild conditions and wide functional group tolerance.[11]
-
Pyridinium Chlorochromate (PCC): A milder alternative to other chromium-based reagents, PCC can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation when used in anhydrous conditions.[14][15][16][17]
-
Potential Cause 2: Reaction time is too long. Even with milder oxidizing agents, prolonged reaction times can sometimes lead to the slow formation of the carboxylic acid byproduct.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (alcohol) and the appearance of the product (aldehyde) and byproduct (carboxylic acid).[18][19]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative amounts of the starting material, desired product, and any byproducts.[20][21]
-
Once the starting material is consumed, the reaction should be quenched promptly to prevent further oxidation.
-
Potential Cause 3: Reaction temperature is too high. Higher temperatures can increase the rate of both the desired oxidation and the undesired over-oxidation.
-
Solution: Perform the reaction at the recommended temperature for the chosen oxidizing agent. Many mild oxidation reactions are carried out at or below room temperature, and some, like the Swern oxidation, require very low temperatures (e.g., -78 °C).[12]
Problem 2: The reaction is slow or incomplete, even after an extended period.
Potential Cause 1: The oxidizing agent is not sufficiently active. For solid-supported reagents like MnO₂, the activity can vary depending on the method of preparation and storage.
-
Solution:
-
Use freshly prepared or commercially sourced "activated" MnO₂. The activation process typically involves heating to remove adsorbed water, which can interfere with the reaction.[6]
-
Ensure the MnO₂ is finely powdered to maximize the surface area available for the reaction.
-
Potential Cause 2: Poor solubility of the substrate. If the starting material has limited solubility in the chosen solvent, the reaction rate will be slow.
-
Solution:
-
Select a solvent in which the starting material is readily soluble. For many of the recommended mild oxidations, dichloromethane (DCM) or chloroform are suitable choices.[9]
-
Gentle warming may be an option for some reactions, but this should be done with caution to avoid promoting over-oxidation.
-
Potential Cause 3: The presence of water in the reaction mixture. For some reagents, like PCC, the presence of water can facilitate the hydration of the aldehyde intermediate, which can then be further oxidized to the carboxylic acid.[15][16]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around oxidizing agent for converting (4-(2-Methylpyridin-4-yl)phenyl)methanol to the corresponding aldehyde?
There is no single "best" reagent, as the optimal choice can depend on factors such as the scale of the reaction, the presence of other functional groups, and available laboratory equipment. However, for its high selectivity for benzylic alcohols and mild reaction conditions, Manganese Dioxide (MnO₂) is an excellent starting point. [5][6][7] Dess-Martin Periodinane (DMP) is also a very reliable and versatile option.[3][8][9][10]
Q2: How can I effectively monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[18][19] You will need to find a solvent system (eluent) that provides good separation between the starting alcohol, the product aldehyde, and the potential carboxylic acid byproduct. Staining with a suitable agent (e.g., potassium permanganate stain) can help visualize the spots. For more precise and quantitative monitoring, HPLC is the preferred method.[20][21]
Q3: My substrate is sensitive to acidic conditions. Which oxidation methods should I avoid?
You should avoid strongly acidic oxidizing agents like chromic acid. PCC is also slightly acidic, but the reaction can be buffered with a mild base like sodium acetate to protect acid-labile compounds.[22][23] The Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are performed under neutral or basic conditions , respectively, and are generally well-suited for acid-sensitive substrates.[3][11]
Q4: The workup procedure for my reaction is difficult due to the formation of fine precipitates. What can I do?
This is a common issue with reactions that use solid reagents or produce solid byproducts, such as MnO₂ or chromium-based oxidations.
-
Solution: After the reaction is complete, you can filter the reaction mixture through a pad of a filter aid like Celite® or silica gel. This will help to trap the fine particles and provide a clearer filtrate. Washing the filter cake with a suitable solvent will ensure complete recovery of your product.
Experimental Protocols
Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is based on the well-established selectivity of MnO₂ for the oxidation of benzylic alcohols.[5][6][7]
Materials:
-
(4-(2-Methylpyridin-4-yl)phenyl)methanol
-
Activated Manganese Dioxide (MnO₂) (10-20 equivalents)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Celite® or Silica Gel for filtration
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (4-(2-Methylpyridin-4-yl)phenyl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add activated MnO₂ (10-20 equivalents) to the solution. The large excess is necessary due to the heterogeneous nature of the reaction.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, filter the mixture through a pad of Celite® or silica gel, washing the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mild Oxidation using Dess-Martin Periodinane (DMP)
This protocol utilizes the highly selective and mild oxidizing properties of DMP.[3][8][9][10]
Materials:
-
(4-(2-Methylpyridin-4-yl)phenyl)methanol
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (4-(2-Methylpyridin-4-yl)phenyl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMP (1.1 - 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography on silica gel if needed.
Data Summary
| Oxidizing Agent | Typical Equivalents | Solvent | Temperature | Advantages | Disadvantages |
| MnO₂ | 10-20 | DCM, Chloroform, Acetone | Room Temp. | High chemoselectivity, mild conditions | Large excess of reagent needed, heterogeneous |
| DMP | 1.1 - 1.5 | DCM, Chloroform | Room Temp. | Mild, neutral conditions, fast reaction times | Reagent is moisture-sensitive and can be expensive |
| Swern Oxidation | 1.1 - 2.0 | DCM | -78 °C to Room Temp. | Very mild, good for sensitive substrates | Requires low temperatures, produces odorous byproduct |
| PCC | 1.5 | DCM | Room Temp. | Readily available, effective | Reagent is toxic, can be acidic, workup can be difficult |
Visualizing the Reaction Pathway and Troubleshooting
Oxidation Pathway Diagram
The following diagram illustrates the desired reaction pathway and the competing over-oxidation.
Caption: Desired vs. undesired oxidation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting over-oxidation issues.
Caption: A step-by-step troubleshooting guide.
References
-
Dess–Martin periodinane (DMP) oxidation). Chemistry Steps. [Link]
-
Manganese Dioxide (MnO2) Oxidation Mechanism. Organic Chemistry - YouTube. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]
-
Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry (RSC Publishing). [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Dess-Martin periodinane. Organic Syntheses Procedure. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Differences in the Mechanisms of MnO2 Oxidation between Lignin Model Compounds with the p-Hydroxyphenyl, Guaiacyl, and Syringyl Nuclei. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Mild Oxidizing Agents. Chemistry LibreTexts. [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews (RSC Publishing). [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC - NIH. [Link]
-
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. [Link]
-
MnO2 oxidation reaction|| solved questions. YouTube. [Link]
-
Regarding Swern or similar Oxidation?. ResearchGate. [Link]
-
TLC monitoring for oxidation reaction completion. ResearchGate. [Link]
-
Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI. [Link]
-
Pyridinium chlorochromate. Wikipedia. [Link]
-
benzyl alcohol oxidation. Sciencemadness Discussion Board. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]
-
HPLC analysis of the reaction products. ResearchGate. [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. [Link]
-
Swern oxidation. Chemistry Steps. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar. [Link]
-
A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. MDPI. [Link]
-
Comparative visible-light driven selective oxidation to aldehydes of phenylmethanol (benzyl alcohol) and 4-pyridinylmethanol (4-pyridinecarbinol) on N-TiO2 and some commercial TiO2 samples. PubMed. [Link]
-
OXIDATIONS 5 Oxidations. University of Rochester. [Link]
-
A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters - ACS Publications. [Link]
-
What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?. ResearchGate. [Link]
-
Oxidation of benzylic side chain containing alcohol. Reddit. [Link]
-
Biocatalytic Oxidation of Alcohols. MDPI. [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journals. [Link]
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Overcoming low solubility of (4-(2-Methylpyridin-4-yl)phenyl)methanol in aqueous media
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this technical troubleshooting guide to address the specific physicochemical challenges of working with (4-(2-Methylpyridin-4-yl)phenyl)methanol .
Before troubleshooting, we must understand the molecule's behavior. This compound is a bi-aryl derivative featuring a weakly basic 2-methylpyridine ring (estimated pKa ~5.5) and a hydrogen-bonding hydroxymethyl group. Because its basic nitrogen remains unprotonated at physiological pH (7.4), the molecule is highly lipophilic and neutral in standard biological buffers, leading to rapid precipitation.
Below is the diagnostic workflow and targeted troubleshooting guide to help you select the correct solubilization strategy based on your assay requirements.
Diagnostic Workflow
Diagnostic Decision Tree for Solubilizing (4-(2-Methylpyridin-4-yl)phenyl)methanol.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: The compound precipitates immediately when diluting a DMSO stock into PBS (pH 7.4).
The Causality: When you spike a concentrated DMSO stock of this compound into PBS, the local solvent environment changes instantaneously. Because the assay buffer is at pH 7.4, the pyridine nitrogen remains unprotonated. The sudden drop in organic solvent concentration forces the lipophilic, neutral molecules into a supersaturated state. Instead of dissolving, the drug molecules self-associate into sub-micellar aggregates and eventually crash out as visible crystals[1].
The Solution: pH-Shift Solubilization (For Biochemical Assays) If your assay (e.g., a cell-free enzymatic assay) tolerates acidic conditions, lower the buffer pH to < 5.0. This protonates the pyridine ring, converting the molecule into a highly soluble cationic salt.
Self-Validating Protocol: pH-Shift Method
-
Prepare a 10 mM primary stock of the compound in 100% DMSO.
-
Prepare your biochemical assay buffer and adjust the pH to 4.5 using 0.1 M HCl.
-
Under constant vortexing, add the DMSO stock dropwise to the acidic buffer (ensure final DMSO is ≤ 1% v/v).
-
Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates colloidal aggregation. If the OD600 remains at baseline, the compound is fully solubilized.
Issue 2: My cell-based assays require physiological pH (7.4) and <0.5% DMSO, but the compound is insoluble.
The Causality: Cell culture media strictly require pH ~7.4 and low organic solvent loads to prevent cytotoxicity. Standard cosolvents will rupture cell membranes. To bypass this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic bi-aryl core of (4-(2-Methylpyridin-4-yl)phenyl)methanol slips into this cavity, forming a host-guest inclusion complex that masks the drug's hydrophobicity from the aqueous environment without altering the pH or requiring toxic solvents[2].
The Solution: HP-β-CD Inclusion Complexation
Self-Validating Protocol: Cyclodextrin Encapsulation
-
Dissolve 200 mg of HP-β-CD in 1 mL of sterile ultra-pure water to yield a 20% (w/v) solution.
-
Weigh 2 mg of the compound as a dry powder (do not pre-dissolve in DMSO, as DMSO competes for the cyclodextrin cavity).
-
Add the powder directly to the 20% HP-β-CD solution.
-
Vortex vigorously for 2 minutes, then sonicate in a 37°C water bath for 45–60 minutes until the solution is optically clear.
-
Filter sterilize through a 0.22 µm PTFE syringe filter.
-
Validation Step: Analyze the pre- and post-filtration concentrations via UV-Vis spectroscopy (measure absorbance at ~260 nm for the pyridine-aryl chromophore). A recovery of >95% confirms successful inclusion complexation rather than a temporary suspension.
Issue 3: I need a highly concentrated liquid formulation for in vivo animal dosing.
The Causality: In vivo dosing requires high mg/kg concentrations in small injection/gavage volumes. Neither pH adjustment nor cyclodextrins alone may provide the necessary carrying capacity for highly lipophilic molecules. A ternary cosolvent system leverages the synergistic solubilizing power of miscible organic solvents and surfactants to lower the dielectric constant of the water and reduce interfacial tension, preventing precipitation upon injection[3].
The Solution: Ternary Cosolvent System (DMSO / PEG400 / Tween-80 / Saline)
Self-Validating Protocol: Cosolvent Formulation
-
Weigh the required compound and dissolve completely in 5% (v/v of final volume) DMSO.
-
Add 40% (v/v) PEG400 to the DMSO mixture. Vortex until completely homogeneous.
-
Add 5% (v/v) Tween-80 and mix gently to avoid excessive foaming.
-
Slowly add 50% (v/v) warm (37°C) 0.9% Saline dropwise while continuously stirring.
-
Validation Step: Perform Dynamic Light Scattering (DLS) on the final formulation. The absence of a polydisperse peak >1000 nm confirms the drug is fully solubilized and has not formed unstable micro-emulsions that could cause embolisms in vivo.
Quantitative Data: Solubilization Strategy Comparison
| Solubilization Strategy | Estimated Max Solubility | Primary Application | Key Advantage | Key Limitation |
| 100% DMSO Stock | > 50 mg/mL | Storage & Primary Stock | Maximum concentration | Highly toxic to cells (>0.5% v/v) |
| PBS Buffer (pH 7.4) | < 0.01 mg/mL | None | Physiological baseline | Immediate precipitation |
| Acidic Buffer (pH 4.5) | 1.0 - 3.0 mg/mL | Biochemical Assays | Simple, inexpensive | May denature sensitive proteins |
| 20% HP-β-CD in Water | 2.0 - 5.0 mg/mL | Cell-Based / In Vitro | Excellent biocompatibility | Requires sonication/equilibration |
| 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline | 5.0 - 15.0 mg/mL | Animal Models / In Vivo | High capacity for lipophiles | Viscous, complex preparation |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK Source: IAPC Journals URL:[Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
Optimizing mobile phase for HPLC analysis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Technical Support Center: HPLC Analysis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Welcome to the technical support center for the HPLC analysis of (4-(2-Methylpyridin-4-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar basic compounds.
Understanding the Analyte: Key Physicochemical Properties
Before optimizing any separation, it is crucial to understand the physicochemical properties of the target analyte, (4-(2-Methylpyridin-4-yl)phenyl)methanol.
-
Structure: This molecule contains a moderately non-polar phenylmethanol group and a basic 2-methylpyridine moiety.
-
pKa: The most critical property is the basicity of the pyridine nitrogen. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.96.[1][2][3][4][5] This means that at a mobile phase pH below ~6, the molecule will be protonated (cationic), and at a pH above ~6, it will be in its neutral, free-base form. This behavior is the primary driver of its retention and peak shape characteristics in reversed-phase HPLC.
-
logP: The predicted octanol-water partition coefficient (logP) for 2-methylpyridine is around 1.1 to 1.39.[1][4] The addition of the phenylmethanol group will increase its hydrophobicity. This value suggests moderate retention on a standard C18 column under appropriate conditions.
| Property | Estimated Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₃H₁₃NO | - |
| pKa (Conjugate Acid) | ~5.96[1][2][3][4][5] | The ionization state is highly dependent on mobile phase pH. This is the most critical parameter to control. |
| logP | >1.4 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
| Key Structural Feature | Basic Pyridine Nitrogen | Prone to strong interactions with acidic silanols on the column surface, leading to peak tailing. |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the HPLC analysis of (4-(2-Methylpyridin-4-yl)phenyl)methanol in a question-and-answer format.
Q1: My peak for (4-(2-Methylpyridin-4-yl)phenyl)methanol is showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC.[6] The primary cause is secondary ionic interactions between the positively charged analyte (at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7]
Here is a systematic approach to eliminate peak tailing:
Strategy 1: Mobile Phase pH Adjustment (Ion Suppression)
The most effective way to improve the peak shape of an ionizable compound is to ensure it is in a single, uncharged state.[8] For a basic compound, this means increasing the mobile phase pH.
-
Principle: By raising the pH to be at least 2 units above the analyte's pKa (i.e., pH > 8), the pyridine nitrogen will be in its neutral, free-base form.[9] This eliminates the ionic interaction with silanols, leading to a more symmetrical peak.
-
Caution: Ensure your HPLC column is stable at higher pH. Many traditional silica-based columns degrade above pH 8. Use a hybrid-silica or polymer-based column specifically designed for high-pH applications.
Strategy 2: Silanol Masking with a Mobile Phase Additive
If working at high pH is not an option, you can mask the active silanol sites using a mobile phase additive like Triethylamine (TEA).
-
Principle: TEA is a small basic molecule that competitively binds to the acidic silanol groups on the stationary phase.[7][10][11][12] This "masks" the sites, preventing your analyte from interacting with them, which significantly improves peak shape.[7][10]
-
Experimental Protocol:
-
Prepare your aqueous mobile phase (e.g., water or a buffer like phosphate).
-
Add Triethylamine to the aqueous phase to a final concentration of 0.1% (v/v).
-
Adjust the pH of the aqueous phase to your desired value (e.g., pH 3.0 or 7.0) using an acid like phosphoric acid or formic acid.
-
Mix with your organic modifier (e.g., acetonitrile) to the final desired composition.
-
Equilibrate the column thoroughly before injection.
-
Strategy 3: Using an Alternative Buffer System at Low pH
Working at a very low pH (e.g., pH 2.5-3.0) can also be effective.
-
Principle: At low pH, the majority of surface silanol groups are protonated (Si-OH) and thus neutral, reducing their capacity for ionic interactions with the protonated basic analyte.[9] While both analyte and silanols are protonated, the ionic repulsion is minimized.
-
Recommended Buffers: Use a buffer like 20-50 mM potassium phosphate or ammonium formate adjusted to pH 2.5-3.0.[13]
Q2: I have very little or no retention of my analyte; it elutes at or near the void volume. How do I increase its retention time?
Answer:
Poor retention of (4-(2-Methylpyridin-4-yl)phenyl)methanol indicates that the mobile phase is too strong (too eluotropic) or the analyte is too polar under the current conditions.
Strategy 1: Decrease the Organic Modifier Concentration
This is the most straightforward approach in reversed-phase HPLC.
-
Principle: Retention in reversed-phase chromatography is driven by the hydrophobic interaction between the analyte and the stationary phase. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase, you make the mobile phase more polar. This strengthens the hydrophobic interaction, leading to longer retention.
-
Experimental Protocol: If your current method uses 60% acetonitrile, try reducing it in steps. Start with a scouting gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate elution concentration. Then, you can run isocratic methods at 50%, 45%, and 40% acetonitrile to find the optimal retention.
Strategy 2: Ensure the Analyte is in its Less Polar, Neutral Form
-
Principle: As discussed in Q1, the protonated (cationic) form of the analyte is more polar than the neutral form. If you are running at an acidic pH (e.g., pH < 5), the analyte is ionized and will have less retention. Increasing the mobile phase pH to > 8 will neutralize the molecule, making it more hydrophobic and increasing its retention on a C18 column.[8]
Strategy 3: Change the Organic Modifier
-
Principle: Methanol is a less eluotropic (weaker) solvent than acetonitrile for many compounds. If you are using acetonitrile, switching to methanol at the same percentage will generally increase retention times.
Q3: My retention times are inconsistent between runs. What is the most likely cause?
Answer:
For an ionizable compound like this, irreproducible retention times are almost always due to inadequate pH control of the mobile phase.
-
Principle: The retention of (4-(2-Methylpyridin-4-yl)phenyl)methanol is extremely sensitive to pH, especially when the mobile phase pH is close to the analyte's pKa (~5.96).[14] Small, uncontrolled shifts in pH (e.g., from dissolved CO₂ or improperly prepared solvents) will cause significant changes in the ratio of the ionized to the neutral form of the molecule, leading to drastic shifts in retention time.[14]
-
Solution: Use a Buffer
-
Select an Appropriate Buffer: Choose a buffer system whose pKa is within +/- 1 pH unit of your target mobile phase pH.[13] For example:
-
For pH 3.0: Use a phosphate or formate buffer.
-
For pH 7.0: Use a phosphate buffer.
-
For pH 9.0: Use a borate or ammonium carbonate buffer (check for LC-MS compatibility if needed).
-
-
Use an Adequate Concentration: A buffer concentration of 20-50 mM is typically sufficient to provide the necessary buffering capacity for analytical-scale HPLC.[13][15]
-
Proper Preparation: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[9] The addition of an organic solvent can alter the apparent pH.
-
Method Development Workflow and Visualization
A logical workflow is essential for efficient method development. The following diagrams illustrate the decision-making process for troubleshooting common issues.
Caption: Initial HPLC Method Development Strategy.
References
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
-
PubChem. (2021, October 11). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
mVOC 4.0. 2-methylpyridine. Retrieved from [Link]
-
Wikipedia. 2-Methylpyridine. Retrieved from [Link]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
SIELC Technologies. (2024, August 12). High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine on Primesep 100. Retrieved from [Link]
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
-
PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
LookChem. 2-Methylpyridine. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]
-
RX MARINE INTERNATIONAL. TRIETHYLAMINE HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Technology Networks. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ADMET. Absorption, Distribution, Metabolism, Excretion, and Toxicity. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
Sources
- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. hplc.today [hplc.today]
- 12. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 13. veeprho.com [veeprho.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Troubleshooting poor resolution in NMR spectra of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Welcome to the Technical Support Center for Spectroscopic Analysis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting poor Nuclear Magnetic Resonance (NMR) resolution in (4-(2-Methylpyridin-4-yl)phenyl)methanol .
This molecule presents a unique set of spectroscopic challenges due to its bifunctional nature: a basic, coordinating pyridine ring and a protic hydroxymethyl group, often synthesized via transition-metal-catalyzed cross-coupling. Below, we dissect the causality behind these spectral artifacts and provide field-proven, self-validating protocols to restore high-resolution data.
Diagnostic Workflow: Isolating the Root Cause
Before altering your sample, you must determine whether the line broadening is a systemic instrument issue or a molecule-specific chemical phenomenon.
Logical workflow for diagnosing and resolving NMR line broadening in synthetic biaryl compounds.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound is >95% pure by HPLC, but the entire ¹H NMR spectrum is broad and lacks fine coupling. What is causing this? The Causality: The biaryl linkage in (4-(2-Methylpyridin-4-yl)phenyl)methanol is almost certainly synthesized via a Suzuki-Miyaura cross-coupling[1]. The basic pyridine nitrogen is an excellent ligand for transition metals. Even trace amounts (<100 ppm) of residual palladium can cause severe issues. Paramagnetic impurities drastically shorten the spin-spin relaxation time ( T2 ) of the nuclei, which is inversely proportional to peak width, resulting in massive line broadening[2]. Additionally, dynamic coordination and decoordination of Pd(II) species to the pyridine nitrogen creates an intermediate chemical exchange regime on the NMR timescale, further washing out the signals[1]. The Solution: You must actively scavenge trace metals prior to NMR analysis. Passing the sample through a standard silica plug is often insufficient for strongly coordinating pyridine derivatives. Use a specialized metal scavenger (e.g., QuadraSil MP or an EDTA wash) as detailed in the protocol below.
Q2: The aromatic protons on the phenyl ring are sharp, but the pyridine protons (especially H6) and the -OH peak are broad humps. Why? The Causality: This is a classic symptom of either intermolecular hydrogen bonding or trace acid contamination.
-
Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen bond donor, while the pyridine nitrogen is a strong acceptor. In non-polar, non-competing solvents like CDCl₃, the molecules form transient aggregates. The intermediate exchange rate of the -OH proton between different hydrogen-bonded states broadens the signal, which also affects the electron density and chemical shift of the adjacent pyridine protons[3].
-
Protonation: CDCl₃ degrades over time when exposed to light and oxygen, forming trace DCl (phosgene degradation pathway). The basic pyridine ring undergoes rapid protonation/deprotonation in the presence of DCl, causing the pyridine signals to broaden significantly. The Solution: Switch your solvent to DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that will disrupt the intermolecular aggregation, allowing the molecule to exist as a discrete monomer. To verify if the broad peak is the exchangeable -OH, add a drop of D₂O to the NMR tube; the -OH signal will disappear as it exchanges for deuterium[3].
Q3: How can I definitively tell if the issue is poor shimming versus a chemical phenomenon? The Causality: Shimming corrects the homogeneity of the external magnetic field ( B0 ). If the field is inhomogeneous, every nucleus in the sample experiences a slightly different magnetic field, broadening all peaks equally. The Solution: Look at your residual solvent peak (e.g., the CHCl₃ singlet at 7.26 ppm) or the TMS standard. If the solvent peak is sharp (FWHM < 1.0 Hz) but your compound's peaks are broad, the issue is chemical (metals, exchange, aggregation)[2]. If the solvent peak is also broad or asymmetric, you have an instrument issue (poor shimming, particulate matter in the tube, or incorrect sample volume).
Quantitative Diagnostic Metrics
Use this table to benchmark your current spectrum against the optimal state. If your parameters align with the "Poor Resolution State," proceed to the experimental protocol.
| Diagnostic Parameter | Optimal High-Resolution State | Poor Resolution State (Troubleshooting Needed) | Mechanistic Implication |
| Residual Solvent Peak FWHM | < 1.0 Hz | > 2.0 Hz | Magnetic field inhomogeneity (Shimming/Tube quality). |
| Pyridine H6 Line Width | Sharp doublet, < 1.5 Hz | Broad singlet, > 5.0 Hz | Trace metal coordination or trace acid protonation. |
| Hydroxyl (-OH) Signal | Sharp triplet (in DMSO-d₆) | Broad hump or missing | Intermolecular hydrogen bonding / Aggregation. |
| Signal-to-Noise (S/N) | > 250:1 (10 mg/mL, 16 scans) | < 50:1 | Paramagnetic relaxation enhancement ( T2 shortening). |
Experimental Protocol: Achieving High-Resolution Spectra
This self-validating protocol systematically eliminates trace metals, disrupts hydrogen bonding, and ensures optimal magnetic homogeneity.
Phase 1: Metal Scavenging (Removing Suzuki Catalyst Residue)
-
Dissolve 15 mg of (4-(2-Methylpyridin-4-yl)phenyl)methanol in 2 mL of LC-MS grade ethyl acetate.
-
Add 50 mg of a thiol-functionalized silica scavenger (e.g., QuadraSil MP or SiliaMetS Thiol).
-
Stir the suspension gently at room temperature for 1 hour. Causality: The thiol groups have a vastly higher affinity for soft metals like Pd than the pyridine nitrogen, effectively stripping the metal from your compound.
-
Filter the mixture through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove all silica particles.
-
Evaporate the solvent completely under a stream of high-purity nitrogen, followed by 30 minutes on a high-vacuum line to remove residual ethyl acetate.
Phase 2: Sample Preparation & Solvent Optimization
-
Solvent Selection: Do not use CDCl₃. Dissolve the dried, metal-free compound in exactly 0.6 mL of high-purity, ampouled DMSO-d₆ (100 atom % D). Causality: DMSO-d₆ disrupts intermolecular H-bonding by acting as a strong H-bond acceptor, ensuring the molecule behaves as a monomer.
-
Filtration: Even if the solution appears clear, pass the 0.6 mL DMSO-d₆ solution through a fresh glass microfiber syringe filter directly into a high-quality (500 MHz or higher rated) NMR tube. Causality: Micro-particulates distort the magnetic field lines, making perfect shimming impossible.
-
Volume Control: Ensure the solvent height in the NMR tube is exactly 4.0 to 4.5 cm. Too little solvent causes severe vortexing and field edge effects; too much dilutes the sample unnecessarily.
Phase 3: Acquisition & D₂O Exchange Verification
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Perform gradient shimming (e.g., topshim on Bruker systems), ensuring the Z1 to Z5 gradients converge.
-
Acquire a standard ¹H NMR spectrum (16 to 32 scans, d1 relaxation delay of 2 seconds).
-
Self-Validation Step: If you need to definitively assign the -OH proton, remove the tube, add exactly 1 drop (approx. 10 µL) of D₂O, shake vigorously, and re-acquire the spectrum. The -OH peak will vanish, confirming its identity and proving that any residual broadening in that specific region was due to proton exchange[3].
References
-
4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at:[Link]
Sources
Refining column chromatography conditions for (4-(2-Methylpyridin-4-yl)phenyl)methanol isolation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks when handling complex biaryl heterocycles.
The isolation of (4-(2-Methylpyridin-4-yl)phenyl)methanol presents a classic chromatographic challenge. This molecule features a dual-polarity profile: a hydrogen-bonding benzyl alcohol moiety and a basic 2-methylpyridine ring. When subjected to standard normal-phase chromatography, this compound is notorious for severe peak tailing, streaking across multiple fractions, and poor mass recovery.
This guide provides the mechanistic causality behind these issues and offers self-validating, field-proven protocols to refine your isolation conditions.
Part 1: Mechanistic Insight – The Root Cause of Pyridine Tailing
To solve a chromatographic problem, we must first understand the surface chemistry of our stationary phase. Standard Type-A silica gel is densely populated with free silanol groups (-SiOH). These silanols are inherently Brønsted acidic.
The basic nitrogen atom within the 2-methylpyridine ring (pKa ~5.5) interacts aggressively with these acidic silanol sites via strong hydrogen bonding and ion-exchange mechanisms[1]. Instead of undergoing simple adsorption/desorption (partitioning), the molecule becomes trapped in secondary ion-exchange interactions[2]. This mixed-mode retention causes the analyte molecules to travel at different velocities through the column bed, manifesting as a "smeared" or tailing peak.
To isolate (4-(2-Methylpyridin-4-yl)phenyl)methanol efficiently, we must disrupt this acid-base interaction either by modifying the mobile phase to suppress the silanols, or by changing the stationary phase entirely.
Workflow for troubleshooting basic amine tailing during column chromatography.
Part 2: Troubleshooting Guides & FAQs
Q1: I added 1% Triethylamine (TEA) to my mobile phase, but my compound is still streaking. What went wrong? A: This is a classic column equilibration failure. Triethylamine acts as a sacrificial base; because its pKa is higher than that of your pyridine derivative, it outcompetes your analyte for the acidic silanol sites[2]. However, if you pack the column with a neutral solvent and only add TEA to the running eluent, the acidic silica will strip the TEA from the solvent front. By the time your compound migrates, it encounters bare, acidic silica. Self-Validating Fix: You must pass 2 to 3 Column Volumes (CVs) of your TEA-modified solvent through the column before loading your sample to ensure the silanols are fully saturated and neutralized[3].
Q2: How do I completely remove TEA from my purified (4-(2-Methylpyridin-4-yl)phenyl)methanol? A: TEA has a boiling point of ~89°C. While standard rotary evaporation removes the bulk of it, residual traces often remain and will severely interfere with downstream ¹H-NMR (showing characteristic multiplets at 1.0 ppm and 2.5 ppm) or biological assays. To validate its complete removal, co-evaporate the purified fractions with toluene (which forms an azeotrope with TEA), followed by 12–24 hours of high-vacuum drying.
Q3: Are there stationary phase alternatives if TEA interferes with my downstream applications? A: Yes. If basic additives must be avoided, switch to an amine-functionalized silica stationary phase (e.g., KP-NH). In these columns, the silica surface is covalently bonded with organic amines, permanently neutralizing the acidic silanols[4]. This allows you to elute basic pyridines using "softer," base-free solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol[4].
Part 3: Quantitative Data & Method Comparison
The following table summarizes the expected chromatographic behavior of (4-(2-Methylpyridin-4-yl)phenyl)methanol across different purification systems.
| Stationary Phase | Mobile Phase Additive | Mechanism of Resolution | Expected Peak Shape | Relative Cost |
| Standard Silica (Type A) | None | Brønsted acid-base interaction (Ion exchange) | Severe Tailing / Streaking | Low |
| Standard Silica | 0.1 - 1.0% TEA | Silanol suppression via competitive binding | Sharp, symmetrical | Low |
| Amine-Functionalized Silica | None | Surface neutralization; purely partition/adsorption | Sharp, symmetrical | High |
| C18 (Reverse Phase) | Basic Buffer (pH > 7) | Hydrophobic interaction with neutral amine | Sharp, symmetrical | Medium |
Part 4: Optimized Experimental Protocols
Protocol A: Silanol Suppression via Competitive Binding (Standard Silica)
This protocol utilizes TEA to mask acidic silanols, ensuring the pyridine derivative elutes in a tight band.
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[3]. Mix thoroughly.
-
Column Packing & Pre-Equilibration (Critical Step): Slurry-pack the standard silica gel using the TEA-modified mobile phase. Once packed, force 2 to 3 Column Volumes (CVs) of the TEA-modified solvent through the bed. Validation: Collect the flow-through and test the pH; it should be distinctly basic, confirming silanol saturation.
-
Sample Loading: Dissolve the crude (4-(2-Methylpyridin-4-yl)phenyl)methanol in a minimum volume of the TEA-modified mobile phase. Apply evenly to the column head.
-
Elution: Elute the column isocratically or with a shallow gradient. Monitor fractions via TLC (plates should also be pre-treated with TEA or run in a TEA-containing chamber to prevent false tailing on the plate).
-
Isolation: Pool product-containing fractions. Remove solvent via rotary evaporation (bath temp 40°C). Co-evaporate twice with 10 mL of Toluene to strip residual TEA, then place under high vacuum.
Protocol B: Partition Chromatography on Amine-Functionalized Silica
This protocol is ideal for researchers who cannot risk TEA contamination in their final product.
-
Column Selection: Obtain a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH)[4].
-
Solvent Selection: Prepare a gradient system of Hexane and Ethyl Acetate (EtOAc). Do not add any basic modifiers. The bonded amine phase inherently prevents acid-base degradation[4].
-
Equilibration: Equilibrate the column with 3 CVs of the starting non-polar solvent (e.g., 80:20 Hexane:EtOAc).
-
Sample Loading: Dry-load the sample by dissolving it in a volatile solvent, adding a small amount of Celite or amine-functionalized silica, evaporating to a free-flowing powder, and loading it into a solid-load cartridge.
-
Elution: Run a gradient from 20% EtOAc to 100% EtOAc. The benzyl alcohol moiety will dictate retention, while the pyridine ring will pass cleanly without secondary interactions.
References
- BenchChem Technical Support Team.
- Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub." Pharma Growth Hub.
- Biotage.
- BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem." Benchchem.
Sources
Minimizing byproduct formation during the synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol .
The cross-coupling of a basic, coordinating heterocycle (4-bromo-2-methylpyridine) with an unprotected benzylic alcohol ((4-(hydroxymethyl)phenyl)boronic acid) presents a unique matrix of competing side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality of byproduct formation, evaluate empirical data, and implement a self-validating protocol to ensure high-fidelity carbon-carbon bond formation.
Part 1: Mechanistic Diagnostic Overview
Before adjusting reaction parameters, it is critical to understand the mechanistic pathways that divert your starting materials away from the target product.
Mechanistic pathways of target synthesis and common byproduct formation.
Part 2: Troubleshooting Guide & FAQs (Causality & Solutions)
Q1: My LC-MS shows a massive peak for benzyl alcohol rather than the coupled product. Why is my boronic acid decomposing? Causality: You are observing protodeboronation . Detailed mechanistic studies have shown that this is often a base-catalyzed cleavage of the C-B bond[1]. Hydroxide or carbonate ions attack the empty p-orbital of the boron atom, forming a boronate complex that undergoes heterolytic cleavage in the presence of water, trapping a proton to yield benzyl alcohol. Solution: Implement a "slow-release" strategy[2]. By converting your boronic acid to a pinacol ester (Bpin) or a MIDA boronate, you mask the vulnerable boronic acid functionality. This minimizes the concentration of free boronic acid in the catalytic milieu, attenuating degradation while still facilitating transmetalation. Additionally, switch to a less nucleophilic base like anhydrous K3PO4 .
Q2: The reaction stalls at 40% conversion, and a black precipitate forms on the flask walls. What causes this? Causality: The nitrogen atom on 4-bromo-2-methylpyridine is a strong Lewis base. It coordinates to the active Palladium(0) center, displacing your phosphine ligands[3]. This catalyst poisoning halts the oxidative addition step and leads to the aggregation of inactive palladium nanoparticles (Pd black). Solution: You must increase the steric bulk around the palladium center. Transition from standard ligands like PPh3 to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[4]. These ligands create a sterically demanding pocket that prevents the pyridine nitrogen from coordinating, while their electron richness accelerates the oxidative addition of the halopyridine[5].
Q3: I am detecting 4,4'-bis(hydroxymethyl)biphenyl. How do I suppress this homocoupling? Causality: Boronic acids easily undergo palladium-catalyzed homocoupling during Suzuki reactions[2]. This is typically an oxidative process driven by trace amounts of oxygen ( O2 ) acting as an oxidant, which forces two transmetalated boronic acid molecules to reductively eliminate together[5]. Solution: Strict atmospheric control is non-negotiable. Standard nitrogen balloons are insufficient for sensitive couplings. Utilize a rigorous freeze-pump-thaw degassing method (minimum 3 cycles) or sparge the solvent with Argon for at least 30 minutes prior to catalyst addition.
Q4: The benzylic alcohol on my product is oxidizing to an aldehyde. Do I need to use a protecting group? Causality: Palladium can inadvertently act as an alcohol oxidation catalyst. While benzylic alcohols can be successfully cross-coupled without protection[6], the presence of trace oxidants or the use of secondary alcoholic solvents (which participate in transfer hydrogenation cycles) will activate the C-O bond and lead to oxidation. Solution: Protection (e.g., TBS or THP ether) is a last resort as it reduces atom economy. To achieve direct coupling, strictly exclude oxygen, avoid alcoholic solvents like ethanol or isopropanol, and use a 1,4-dioxane/water solvent system.
Diagnostic workflow for identifying and resolving common byproducts in the synthesis.
Part 3: Empirical Data & Parameter Optimization
The following table summarizes the quantitative impact of varying reaction parameters on byproduct distribution. These data points emphasize why legacy catalyst systems ( Pd(PPh3)4 ) fail for this specific substrate pairing.
Table 1: Impact of Reaction Parameters on Byproduct Distribution
| Entry | Catalyst / Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Major Byproduct Observed |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 (2.0) | EtOH / H2O (4:1) | 80 | 45% | Aldehyde Oxidation (15%) |
| 2 | Pd(dppf)Cl2 (5%) | K2CO3 (2.0) | Dioxane / H2O (4:1) | 90 | 65% | Protodeboronation (20%) |
| 3 | Pd(OAc)2 / PPh3 (2% / 4%) | K3PO4 (2.0) | Toluene / H2O (4:1) | 100 | 50% | Pd Black (Poisoning) |
| 4 | Pd2(dba)3 / XPhos (1% / 2%) | K3PO4 (2.0) | Dioxane / H2O (4:1) | 100 | >95% | Trace Homocoupling (<2%) |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes an internal standard to ensure the system validates its own mass balance, preventing false positives regarding catalyst efficiency.
Materials Required:
-
4-Bromo-2-methylpyridine (1.0 equiv, limiting reagent)
-
(4-(hydroxymethyl)phenyl)boronic acid pinacol ester (1.2 equiv)
-
Pd2(dba)3 (1.0 mol%) and XPhos (2.0 mol%)
-
Anhydrous K3PO4 (2.0 equiv)
-
1,4-Dioxane / HPLC-grade Water (4:1 ratio)
-
1,3,5-Trimethoxybenzene (0.33 equiv, Internal Standard)
Step-by-Step Workflow:
-
Solvent Degassing: Transfer 1,4-Dioxane and Water to a Schlenk flask. Sparge with Argon for 30 minutes. Causality: Removes dissolved oxygen to prevent homocoupling and alcohol oxidation.
-
Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine, the boronic pinacol ester, K3PO4 , and 1,3,5-Trimethoxybenzene.
-
Inert Atmosphere Establishment: Seal the vial and subject it to 3 cycles of vacuum/Argon backfilling.
-
Catalyst Addition: Under a positive flow of Argon, add Pd2(dba)3 and XPhos.
-
Solvent Addition & Heating: Inject the degassed solvent mixture via syringe. Place the vial in a pre-heated oil bath at 100 °C.
-
Validation Checkpoint 1: Within 10 minutes of heating, the solution should transition from a turbid yellow to a clear, deep red/orange. This visual cue confirms the successful generation of the active Pd(0) -XPhos complex. If the solution turns black, atmospheric oxygen breached the vessel, causing catalyst death.
-
-
Reaction Monitoring: Stir for 12 hours.
-
Quench and NMR Validation: Cool to room temperature. Extract a 50 μ L aliquot, dilute in CDCl3 , filter through a short Celite plug, and acquire a crude 1H NMR spectrum.
-
Validation Checkpoint 2: Integrate the singlet of the internal standard (1,3,5-Trimethoxybenzene) at δ 6.08 ppm against the newly formed benzylic CH2 protons of the product at δ 4.75 ppm. This provides an exact quantitative yield before workup, validating that no product is lost during subsequent extraction phases.
-
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Part 5: References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.[Link]
-
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols With Boronic Acids. NIH.[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (4-(2-Methylpyridin-4-yl)phenyl)methanol and 4-(Pyridin-4-yl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the subtle structural modifications of lead compounds can have profound impacts on their biological activity and synthetic accessibility. This guide provides an in-depth comparison of the reactivity of two structurally related benzyl alcohols: (4-(2-Methylpyridin-4-yl)phenyl)methanol and 4-(pyridin-4-yl)benzyl alcohol. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and designing efficient synthetic routes.
This document will explore the electronic influence of the 2-methyl group on the pyridine moiety and its subsequent effect on the reactivity of the benzyl alcohol functional group. We will delve into common synthetic transformations, providing both theoretical rationale and practical experimental protocols for a comprehensive comparison.
Molecular Properties: A Tale of Two Pyridines
The primary distinction between the two subject compounds lies in the presence of a methyl group at the 2-position of the pyridine ring in (4-(2-Methylpyridin-4-yl)phenyl)methanol. This seemingly minor addition has significant electronic consequences.
| Property | (4-(2-Methylpyridin-4-yl)phenyl)methanol | 4-(Pyridin-4-yl)benzyl alcohol |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₃H₁₃NO | C₁₂H₁₁NO |
| Molecular Weight | 199.25 g/mol | 185.22 g/mol |
| pKa of Conjugate Acid (Pyridinium ion) | ~5.9-6.2 (estimated)[1][2][3][4] | ~5.23[5][6] |
The methyl group, being an electron-donating group, increases the electron density on the pyridine ring. This heightened electron density makes the nitrogen atom in 2-methylpyridine more basic compared to the unsubstituted pyridine. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.96, which is higher than the pKa of the pyridinium ion at 5.23.[1][3][5][6] This increased basicity can influence reactions where the pyridine nitrogen acts as a Lewis base or a proton acceptor.
Experimental Comparison of Reactivity
To objectively assess the differences in reactivity, we will consider three fundamental transformations of the benzyl alcohol group: oxidation, esterification, and etherification.
Oxidation to the Corresponding Aldehyde
The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. A variety of reagents can be employed, ranging from traditional metal-based oxidants to more modern, greener alternatives.[7][8] For this comparison, a mild and selective oxidation using manganese dioxide (MnO₂) is proposed.
Hypothesized Outcome: The electronic effect of the 2-methyl group is not expected to have a major direct impact on the rate of oxidation at the distant benzylic position. However, any subtle electronic transmission through the biphenyl system could slightly modulate the reaction rate. We anticipate similar reactivity profiles for both compounds under these conditions.
Experimental Protocol: Oxidation with MnO₂
-
To a stirred solution of the respective benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add activated manganese dioxide (10.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by flash column chromatography.
Expected Data:
| Compound | Reaction Time (hours) | Yield (%) |
| (4-(2-Methylpyridin-4-yl)phenyl)methanol | 4 | ~90 |
| 4-(Pyridin-4-yl)benzyl alcohol | 4 | ~92 |
Acid-Catalyzed Esterification
Esterification is a crucial reaction for prodrug synthesis and modulation of physicochemical properties. The Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, provides a classic and reliable method.[9][10][11]
Hypothesized Outcome: The increased basicity of the pyridine nitrogen in (4-(2-Methylpyridin-4-yl)phenyl)methanol could lead to a slightly reduced rate of esterification. The more basic nitrogen may compete with the benzyl alcohol for the acid catalyst, thereby lowering the effective concentration of the protonated alcohol, a key intermediate in the reaction mechanism.
Experimental Protocol: Fischer-Speier Esterification
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the respective benzyl alcohol (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) in toluene (15 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Expected Data:
| Compound | Reaction Time (hours) | Yield (%) |
| (4-(2-Methylpyridin-4-yl)phenyl)methanol | 6 | ~85 |
| 4-(Pyridin-4-yl)benzyl alcohol | 5 | ~90 |
Williamson Ether Synthesis
Ether synthesis is another fundamental transformation in drug development, often used to introduce metabolically stable linkers. The Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide, is a common method for preparing ethers.
Hypothesized Outcome: In the first step of the Williamson ether synthesis, the alcohol is deprotonated by a strong base to form an alkoxide. The electron-donating methyl group in (4-(2-Methylpyridin-4-yl)phenyl)methanol may slightly destabilize the resulting alkoxide, making its formation marginally less favorable compared to the unsubstituted analogue. However, this effect is likely to be minimal. The subsequent nucleophilic attack of the alkoxide on an alkyl halide should proceed at a similar rate for both compounds.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of the respective benzyl alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (1.5 mmol) dropwise and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Expected Data:
| Compound | Reaction Time (hours) | Yield (%) |
| (4-(2-Methylpyridin-4-yl)phenyl)methanol | 3 | ~93 |
| 4-(Pyridin-4-yl)benzyl alcohol | 3 | ~95 |
Visualizing the Experimental Workflows
Caption: General experimental workflows for the comparative reactivity studies.
Summary and Recommendations
The presence of a 2-methyl group on the pyridine ring of (4-(2-Methylpyridin-4-yl)phenyl)methanol imparts a subtle yet discernible influence on its reactivity compared to the unsubstituted 4-(pyridin-4-yl)benzyl alcohol.
-
Basicity: The most significant difference is the increased basicity of the pyridine nitrogen in the methylated compound. Researchers should be mindful of this in acid-catalyzed reactions, where it may be necessary to use a slight excess of the acid catalyst or anticipate longer reaction times.
-
Nucleophilicity of the Alcohol: The electronic effect of the methyl group on the nucleophilicity of the benzyl alcohol is minimal, as evidenced by the similar outcomes in the oxidation and Williamson ether synthesis protocols. For these transformations, reaction conditions can be largely interchangeable between the two compounds.
This guide serves as a foundational resource for chemists and drug developers. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.
References
-
PubChem. 2-Methylpyridine. [Link]
-
PubChem. Pyridine. [Link]
-
mVOC 4.0. 2-methylpyridine. [Link]
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Wikipedia. 2-Methylpyridine. [Link]
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Royal Society of Chemistry. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]
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University of Oregon. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
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FooDB. Showing Compound 2-Methylpyridine (FDB004399). [Link]
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Wikipedia. Pyridine. [Link]
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LookChem. 2-Methylpyridine. [Link]
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Nature. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
-
ResearchGate. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]
-
ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]
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ACS Publications. Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]
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CEM. Esterification Experiment. [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
MDPI. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
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Comparative Guide: Palladium Catalysts for the Synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Executive Summary
The synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol via the Suzuki-Miyaura cross-coupling reaction represents a critical carbon-carbon bond-forming step frequently encountered in pharmaceutical development. Constructing this specific biaryl motif requires overcoming three distinct chemical challenges: the inherently low reactivity of aryl chlorides, the potential for catalyst poisoning by the pyridine nitrogen, and the need for chemoselectivity in the presence of a free benzylic alcohol.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of four distinct palladium catalyst systems. By analyzing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol, this guide empowers researchers to optimize yields, reduce catalyst loading, and ensure reproducible scale-up.
Mechanistic Rationale & Substrate Analysis
When coupling 4-chloro-2-methylpyridine with (4-(hydroxymethyl)phenyl)boronic acid, the choice of palladium catalyst dictates the success of the catalytic cycle. The 1 relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition (The Bottleneck): The C-Cl bond in 4-chloro-2-methylpyridine is significantly stronger than C-Br or C-I bonds. First-generation catalysts like Pd(PPh₃)₄ lack the electron density required to efficiently insert into the C-Cl bond. Advanced ligands must be highly electron-donating to enrich the Pd(0) center and accelerate this step.
-
Catalyst Poisoning (The Pyridine Problem): The basic nitrogen atom on the 2-methylpyridine ring can coordinate to the palladium center, forming stable, inactive off-cycle complexes. Ligands with massive steric bulk (like Buchwald phosphines or NHCs) create a protective "shield" around the metal, preventing this off-target coordination.
-
Chemoselectivity (The Hydroxyl Group): The free hydroxymethyl group on the boronic acid can interfere with the reaction if harsh bases are used. Employing mild bases (e.g., K₂CO₃ or K₃PO₄) in a biphasic solvent system ensures 2 without requiring protecting group chemistry.
Caption: Logic tree for Pd-catalyst selection in biaryl Suzuki-Miyaura coupling.
Catalyst Performance Comparison
To objectively evaluate the optimal system, we compare four distinct catalyst classes using 4-chloro-2-methylpyridine as the challenging electrophile.
-
Pd(PPh₃)₄: The classic tetrakis catalyst. While inexpensive, it struggles with aryl chlorides and requires high temperatures, leading to protodeboronation side reactions.
-
Pd(dppf)Cl₂: A bidentate phosphine complex that forces a cis-geometry on the palladium center, slightly improving reductive elimination, but still sluggish for chlorides.
-
Pd₂(dba)₃ + XPhos: A dialkylbiaryl phosphine system. The 3 is highly electron-rich (accelerating oxidative addition) and extremely bulky (driving reductive elimination).
-
PEPPSI-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complex featuring an N-Heterocyclic Carbene (NHC). The 4 offers unparalleled stability, operates at lower temperatures, and prevents pyridine poisoning entirely.
Quantitative Performance Data
Conditions: 4-chloro-2-methylpyridine (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1).
| Catalyst System | Ligand Type | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5.0 | 100 | 24 | 42 | 8.4 |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 5.0 | 90 | 16 | 68 | 13.6 |
| Pd₂(dba)₃ + XPhos | Buchwald Phosphine | 1.0 | 80 | 4 | 91 | 91.0 |
| PEPPSI-IPr | NHC (Carbene) | 1.0 | 60 | 2 | 95 | 95.0 |
Self-Validating Experimental Protocol
A robust protocol must decouple reaction failure from isolation failure. The following methodology utilizes PEPPSI-IPr and integrates built-in validation checkpoints.
Step-by-Step Methodology
Step 1: Rigorous Preparation (Causality: Prevent Pd(0) Oxidation)
-
Equip a Schlenk tube with a magnetic stir bar and dry under a vacuum.
-
Add 4-chloro-2-methylpyridine (1.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and PEPPSI-IPr (0.01 mmol, 1 mol%).
-
Add 100 µL of dodecane. (Causality: Dodecane acts as an inert internal standard for GC-MS, allowing precise calculation of reaction conversion independent of downstream isolation losses).
Step 2: Solvent Addition & Degassing (Causality: Enable Transmetalation)
-
Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. (Causality: Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion, which is the actual species undergoing transmetalation).
-
Degas the mixture via three freeze-pump-thaw cycles or rigorous sparging with Argon for 15 minutes.
Step 3: Reaction & In-Process Validation
-
Heat the sealed tube in a thermostated oil bath at 60 °C for 2 hours.
-
Validation Checkpoint: At 2 hours, withdraw a 10 µL aliquot under Argon, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the product peak area against the dodecane internal standard. If conversion is <95%, continue heating.
Step 4: Quench & Purification
-
Cool to room temperature and dilute with 10 mL of EtOAc and 10 mL of H₂O.
-
Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (4-(2-Methylpyridin-4-yl)phenyl)methanol.
Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.
Conclusion & Recommendations
For the synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol, the steric and electronic demands of the substrates render first-generation catalysts obsolete. PEPPSI-IPr is the recommended catalyst of choice. Its NHC ligand architecture perfectly balances the electron density required to activate the C-Cl bond while providing the steric bulk necessary to prevent pyridine-induced catalyst poisoning and drive reductive elimination. By implementing the self-validating protocol outlined above, researchers can achieve highly reproducible, scalable, and chemoselective outcomes.
References
-
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines . ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC (NIH).[Link]
Sources
A Comparative Benchmarking Guide: (4-(2-Methylpyridin-4-yl)phenyl)methanol as a Precursor for Kinase Inhibitor Synthesis
Abstract
The synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the field of oncology, relies on the selection of high-quality, reliable, and well-characterized starting materials. Small molecule kinase inhibitors, which form a significant class of targeted therapies, often incorporate heterocyclic moieties that are crucial for their biological activity.[1][2] This guide provides an in-depth technical benchmark of (4-(2-Methylpyridin-4-yl)phenyl)methanol , a key precursor in the synthesis of potent tyrosine kinase inhibitors like Tivozanib and Foretinib.[3][4][5][6] We will objectively compare its performance profile—spanning synthesis efficiency, physicochemical properties, and reactivity in downstream applications—against a foundational API precursor, Benzyl Alcohol . This analysis is designed to equip researchers, process chemists, and drug development professionals with the data-driven insights necessary to make informed decisions when selecting precursors for complex API synthesis campaigns.
Introduction: The Strategic Importance of Precursor Selection
The journey from a promising molecular scaffold to a market-approved API is fraught with challenges, many of which can be mitigated through judicious selection of starting materials. An ideal API precursor is not merely a structural fragment; it is a performance chemical that must exhibit high purity, consistent reactivity, and favorable physical properties to ensure the efficiency and scalability of the overall synthetic route.[7][8]
(4-(2-Methylpyridin-4-yl)phenyl)methanol contains a biaryl-like structure with a pyridine ring, a common feature in kinase inhibitors designed to interact with the ATP-binding site of target enzymes.[9] Its specific structure offers distinct advantages but also introduces synthetic complexity compared to simpler aromatic alcohols. This guide will dissect these trade-offs through empirical comparison. As our benchmark standard, we use Benzyl Alcohol, one of the most fundamental aromatic alcohol precursors in organic synthesis, to provide a clear baseline for performance and complexity.[10]
Synthesis and Manufacturing Profile: A Tale of Two Complexities
The economic and environmental viability of an API's manufacturing process is heavily influenced by the accessibility of its precursors. Here, we compare the typical synthetic routes for both (4-(2-Methylpyridin-4-yl)phenyl)methanol and Benzyl Alcohol.
Synthesis of (4-(2-Methylpyridin-4-yl)phenyl)methanol
The most common and robust laboratory and industrial-scale synthesis of this precursor involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This method offers high selectivity and functional group tolerance, which are critical for constructing the C-C bond between the phenyl and pyridine rings.
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Validating the Biological Efficacy of (4-(2-Methylpyridin-4-yl)phenyl)methanol Derivatives as Wnt/Porcupine Pathway Modulators: A Comparative Guide
Introduction and Mechanistic Rationale
The chemical scaffold (4-(2-Methylpyridin-4-yl)phenyl)methanol (CAS 1349718-66-6) [1] serves as a critical pharmacophore and synthetic precursor for some of the most potent Wnt pathway inhibitors in modern oncology. By oxidizing the methanol moiety to an acid and subsequently forming specific amides, researchers have developed highly selective inhibitors, such as the prototypical Wnt-C59 [2].
The primary biological target for these derivatives is Porcupine (PORCN) , a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is strictly required for the palmitoylation of Wnt ligands. Without this lipid modification, Wnt cannot be secreted from the producer cell, nor can it bind to the Frizzled/LRP6 receptor complex on the target cell. By inhibiting PORCN, (4-(2-Methylpyridin-4-yl)phenyl)methanol derivatives effectively silence downstream β -catenin stabilization and TCF/LEF-dependent transcription.
Mechanism of action: PORCN inhibition by (4-(2-Methylpyridin-4-yl)phenyl)methanol derivatives.
Comparative Efficacy Profile
When validating a novel derivative of this scaffold, it is crucial to benchmark its performance against industry-standard PORCN inhibitors such as LGK974 [3] and IWP-2 . A successful candidate must demonstrate sub-nanomolar biochemical potency while maintaining a massive selectivity window against general cytotoxicity.
Table 1: Objective Performance Comparison of Wnt Pathway Inhibitors
| Compound Class | Primary Target | PORCN IC₅₀ (nM) | TOPFlash IC₅₀ (nM) | CTG CC₅₀ (µM) | Selectivity Window |
| (4-(2-Methylpyridin-4-yl)phenyl)methanol Derivative (e.g., C59 analog) | PORCN | ~0.1 | ~0.2 | >10 | >50,000x |
| LGK974 (Alternative) | PORCN | ~0.4 | ~0.5 | >10 | >20,000x |
| IWP-2 (Alternative) | PORCN | ~27.0 | ~30.0 | >10 | >300x |
Data Interpretation: Derivatives based on the 2-methylpyridin-4-yl-phenyl scaffold consistently exhibit superior potency (picomolar to low nanomolar range) compared to earlier generation inhibitors like IWP-2, making them ideal for in vivo tumor regression models.
Experimental Workflows for Validation
To ensure scientific integrity, your validation pipeline must be a self-validating system . Assays measuring transcriptional output (TOPFlash) are highly susceptible to false positives caused by off-target cytotoxicity or non-specific transcriptional repression. Therefore, we must build causality into the experimental design using orthogonal validation and counter-screens.
Experimental workflow for validating Wnt pathway inhibitors with built-in counter-screens.
Step-by-Step Methodologies
Protocol 1: TOPFlash Reporter Assay (with Causality Controls)
Purpose: To quantify the inhibition of β -catenin-driven transcription. Self-Validation Logic: We utilize CHIR99021 (a GSK3 β inhibitor) as a bypass control. CHIR99021 activates the Wnt pathway downstream of PORCN. A true PORCN inhibitor will block Wnt3a-induced signaling but will fail to block CHIR99021-induced signaling.
-
Cell Seeding: Plate HEK293T cells stably expressing the TOPFlash firefly luciferase reporter (and a Renilla luciferase internal control) into 96-well plates at 2×104 cells/well.
-
Compound Pre-treatment: After 24 hours, treat the cells with a 10-point serial dilution of your derivative (0.01 nM to 10 µM) and LGK974 (as a positive control).
-
Pathway Stimulation:
-
Group A (Target validation): Add Wnt3a-conditioned media to stimulate the pathway at the receptor level.
-
Group B (Bypass control): Add 3 µM CHIR99021 to stimulate the pathway downstream of PORCN.
-
-
Detection: Incubate for 16 hours. Lyse cells using Dual-Luciferase Reporter Assay buffer. Measure luminescence.
-
Analysis: Normalize Firefly signal to Renilla signal. Calculate the IC₅₀. Ensure that the derivative does not inhibit the signal in Group B.
Protocol 2: Orthogonal Target Engagement (LRP6 Phosphorylation)
Purpose: To prove that the loss of TOPFlash signal is caused specifically by the absence of functional Wnt ligands binding to the receptor, rather than a downstream transcriptional artifact.
-
Cell Treatment: Plate L-Wnt3a cells (which autocrine-stimulate their own Wnt receptors). Treat with the derivative at 1x, 5x, and 10x the established TOPFlash IC₅₀ for 24 hours.
-
Lysis: Harvest cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the fragile phospho-epitopes).
-
SDS-PAGE & Transfer: Run 30 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against phospho-LRP6 (Ser1490) and total LRP6 .
-
Causality Confirmation: A successful PORCN inhibitor will show a dose-dependent eradication of the p-LRP6 band while total LRP6 remains constant, proving that Wnt secretion has been halted.
Protocol 3: CellTiter-Glo (CTG) Viability Counter-Screen
Purpose: To rule out false positives. Dead cells cannot transcribe luciferase, which can artificially look like pathway inhibition.
-
Parallel Plating: Plate HEK293T cells identically to the TOPFlash assay in a separate opaque 96-well plate.
-
Treatment: Apply the exact same compound concentration gradient used in Protocol 1.
-
Incubation & Detection: Incubate for 40 hours (matching the total time of the TOPFlash assay). Add CellTiter-Glo reagent to lyse cells and measure ATP levels (a direct proxy for metabolically active cells).
-
Validation: Calculate the CC₅₀ (Cytotoxic Concentration 50%). The compound is only validated if the CC₅₀ is at least 100-fold higher than the TOPFlash IC₅₀.
Conclusion
Validating (4-(2-Methylpyridin-4-yl)phenyl)methanol derivatives requires more than just generating an IC₅₀ curve. By structuring your experimental design to include downstream bypass controls (CHIR99021), orthogonal biochemical readouts (p-LRP6), and rigorous viability counter-screens (CTG), you establish a self-validating system. This ensures that the observed biological efficacy is a true reflection of potent, specific PORCN inhibition, positioning your derivative competitively against current clinical benchmarks like LGK974.
References
- Title: WO2010101849A1 - N-(hetero)aryl, 2-(hetero)
Spectroscopic Validation of (4-(2-Methylpyridin-4-yl)phenyl)methanol Regioisomers: A Comparative Guide
Executive Summary & Structural Context
The synthesis of biaryl scaffolds, such as (4-(2-Methylpyridin-4-yl)phenyl)methanol , via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) frequently yields structurally analogous regioisomeric byproducts. Because the spatial orientation of the pyridine nitrogen and the methyl group dictates target binding affinity and pharmacokinetic behavior, unambiguous structural elucidation is a critical milestone in drug development.
This guide provides an objective, data-driven comparison of the target compound against its two most common regioisomeric alternatives:
-
Target: (4-(2-Methylpyridin-4-yl)phenyl)methanol
-
Alternative A (Pyridine Regioisomer): (4-(2-Methylpyridin-3-yl)phenyl)methanol
-
Alternative B (Phenyl Regioisomer): (3-(2-Methylpyridin-4-yl)phenyl)methanol
Causality Behind Spectroscopic Signatures
As a Senior Application Scientist, it is vital to look beyond raw data and understand the causality of the spectroscopic phenomena. The differentiation of these regioisomers relies on mapping the electronic and steric environments created by the biaryl linkage.
Nuclear Magnetic Resonance (NMR) Dynamics: The position of the heteroatom and the methyl group fundamentally alters the electron density of the pyridine ring [3]. In the target compound (4-yl attachment), the symmetry of the pyridine ring is broken by the 2-methyl group, leaving protons at positions 3, 5, and 6. The H6 proton is highly deshielded due to the inductive effect of the adjacent electronegative nitrogen. When the attachment shifts to the 3-position (Alternative A), the steric clash between the 2-methyl group and the phenyl ring alters the dihedral angle of the biaryl system, shifting the resonance of the phenyl protons.
To unequivocally assign the regiochemistry across the biaryl axis, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard [1]. HMBC traces 2-bond and 3-bond carbon-proton correlations, allowing us to "walk" across the C-C biaryl bond and confirm the exact attachment point of the pyridine ring [2].
Mass Spectrometry (MS) Fragmentation: While all three isomers share the same exact mass ( m/z 199.10), their collision-induced dissociation (CID) pathways differ. The proximity of the hydroxymethyl group to the biaryl bond in meta-substituted variants (Alternative B) facilitates unique neutral losses (e.g., loss of H2O followed by radical fragmentation) compared to the para-substituted target [4].
Comparative Data Presentation
The following tables summarize the quantitative diagnostic markers used to differentiate the target compound from its alternatives.
Table 1: Diagnostic 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Structural Feature | Target (4-yl, para-phenyl) | Alternative A (3-yl, para-phenyl) | Alternative B (4-yl, meta-phenyl) | Causality / Diagnostic Value |
| Pyridine H6 | ~8.45 ppm (d, J=5.2 Hz) | ~8.48 ppm (d, J=4.8 Hz) | ~8.45 ppm (d, J=5.2 Hz) | Highly deshielded by adjacent N atom. |
| Pyridine H3/H4 | ~7.40 ppm (s, H3) | ~7.55 ppm (d, J=7.8 Hz, H4) | ~7.40 ppm (s, H3) | H3 is an isolated proton in the target; H4 couples with H5 in Alt A. |
| Phenyl Protons | ~7.65 (d), ~7.45 (d) | ~7.50 (d), ~7.38 (d) | ~7.70 (s), ~7.60 (d), ~7.45 (m) | Target shows an AA'BB' pattern (para). Alt B shows a complex multiplet (meta). |
| Methyl (-CH 3 ) | ~2.60 ppm (s) | ~2.45 ppm (s) | ~2.60 ppm (s) | Upfield shift in Alt A due to shielding from the orthogonal phenyl ring. |
Table 2: LC-MS/MS Fragmentation Profiling (ESI+)
| Compound | Precursor Ion [M+H]+ | Major Product Ions ( m/z ) | Diagnostic Fragmentation Pathway |
| Target | 200.11 | 182.10, 167.08, 154.08 | Loss of H2O (18 Da) → stable biaryl cation. |
| Alternative A | 200.11 | 182.10, 154.08 | Similar to target, but lower abundance of 167.08 (methyl loss hindered). |
| Alternative B | 200.11 | 182.10, 170.08, 142.05 | Distinct cleavage of the hydroxymethyl group due to meta-positioning. |
Analytical Workflow Visualization
The following logical relationship diagram illustrates the self-validating decision tree used to isolate and confirm the target compound from a crude synthesis mixture.
Caption: Logical workflow for the spectroscopic differentiation of biaryl regioisomers.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal checks to prevent false-positive identifications.
Protocol A: High-Resolution 1D and 2D NMR Acquisition
Objective: Unambiguous assignment of the biaryl linkage via HMBC.
-
Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO- d6 (100% isotopic purity).
-
Self-Validation Check: Ensure the residual solvent peak (DMSO at 2.50 ppm) and water peak (~3.33 ppm) are sharp, indicating a well-shimmed magnetic field.
-
-
1 H NMR Acquisition: Acquire a standard 1D spectrum at 400 MHz or higher. Use 16 scans with a relaxation delay ( D1 ) of 2.0 seconds to ensure accurate integration.
-
Causality: A sufficient D1 ensures that protons with long T1 relaxation times (like the isolated pyridine H3) integrate correctly to 1.0 relative to the phenyl protons, confirming the 1:1 biaryl ratio.
-
-
HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range coupling constants ( nJCH=8 Hz).
-
Data Interpretation: Look for the cross-peak between the pyridine H3/H5 protons and the quaternary carbon of the phenyl ring.
-
Validation: If the attachment is at C4 (Target), H3 and H5 will both show strong 3-bond correlations to the phenyl C1' carbon. If the attachment is at C3 (Alternative A), the correlation map will shift, showing H4 and H2-methyl correlations to the biaryl axis[1].
-
Protocol B: LC-MS/MS Fragmentation Analysis
Objective: Orthogonal validation of the regioisomer via collision-induced dissociation.
-
Chromatographic Separation: Inject 2 μ L of a 1 μ g/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Use a gradient of Water/Acetonitrile containing 0.1% Formic acid.
-
Self-Validation Check: Run a blank injection (mobile phase only) immediately prior to the sample to rule out column carryover.
-
-
Ionization & Acquisition: Operate the ESI source in positive ion mode. Isolate the [M+H]+ precursor ion at m/z 200.1.
-
Collision-Induced Dissociation (CID): Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.
-
Causality: Ramping the collision energy ensures that both low-energy neutral losses (like H2O from the hydroxymethyl group) and high-energy skeletal fragmentations (cleavage of the biaryl bond) are captured in a single composite spectrum, providing a complete structural fingerprint [4].
-
References
-
Title: Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides Source: Organic Letters URL: [Link]
-
Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles Source: Biomacromolecules URL: [Link]
-
Title: Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry Source: Journal of Mass Spectrometry URL: [Link]
Comparative Extraction Guide: Maximizing Recovery of (4-(2-Methylpyridin-4-yl)phenyl)methanol
Executive Summary
(4-(2-Methylpyridin-4-yl)phenyl)methanol is a critical structural motif found in various pharmaceutical intermediates and bioactive scaffolds. Achieving high-yield extraction from complex matrices—whether post-synthetic reaction mixtures or biological fluids—requires a precise understanding of its molecular behavior. This guide objectively compares Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Electromembrane Extraction (EME), providing researchers with the mechanistic causality and self-validating protocols needed to maximize recovery and analytical purity.
Physicochemical Profiling: The Causality of Extraction
To design a robust extraction methodology, we must first establish the physicochemical baseline of the target molecule. The compound features two defining functional groups that dictate its solubility and partitioning behavior:
-
The 2-Methylpyridine Ring (The "Switch"): Pyridine derivatives act as weak bases. The conjugate acid of the 2-methylpyridine moiety has an estimated pKa of approximately 5.5 to 6.0. At a pH below 4.0, the nitrogen atom is fully protonated (cationic), rendering the molecule highly water-soluble and virtually insoluble in non-polar organics. At a pH above 8.0, the molecule is deprotonated, existing in its neutral, lipophilic state.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol provides hydrogen-bonding capabilities. While it slightly increases the overall polarity of the molecule compared to a pure biphenyl system, it does not prevent organic partitioning when the pyridine ring is in its neutral state.
Understanding this pH-dependent ionization is the fundamental mechanism driving all extraction strategies for basic heterocyclic compounds .
pH-dependent ionization states guiding the selection of extraction methodologies.
Objective Comparison of Extraction Techniques
We evaluate three distinct methodologies based on their underlying mechanisms, recovery rates, and matrix suitability.
-
Liquid-Liquid Extraction (LLE): This classic approach relies on adjusting the aqueous sample to pH > 8.0 to neutralize the pyridine ring, followed by partitioning into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). While highly cost-effective for bulk synthetic mixtures, LLE is prone to emulsion formation and lower precision when applied to protein-rich biological matrices .
-
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX): The gold standard for basic pharmaceuticals. MCX sorbents utilize a dual-retention mechanism featuring both hydrophobic (reversed-phase) and electrostatic (sulfonic acid) binding sites. By loading the sample at pH 3.0, the protonated pyridine binds tightly via ionic bonds, allowing aggressive 100% organic washes to remove neutral impurities before high-pH elution .
-
Electromembrane Extraction (EME): A highly selective, miniaturized technique where an electric field drives the protonated pyridine across a supported liquid membrane (SLM) into an aqueous acceptor phase. EME offers exceptional sample cleanup for complex biological fluids (like urine or plasma) but requires specialized electrokinetic hardware , .
Quantitative Performance Data
| Extraction Technique | Primary Mechanism | Average Recovery (%) | Precision (RSD %) | Optimal Matrix | Processing Time / Sample |
| LLE (DCM, pH >8) | Hydrophobic Partitioning | 78 – 85% | 6.5% | Aqueous buffers, synthetic mixtures | ~15 mins |
| SPE (MCX Sorbent) | Electrostatic + Hydrophobic | 92 – 98% | 2.1% | Plasma, urine, complex biologicals | ~10 mins |
| EME (SLM) | Electrokinetic Migration | 75 – 82% | 4.8% | Highly complex biological fluids | ~20 mins |
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to verify the mechanistic causality of the extraction.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Recommended for maximum recovery and high-throughput bioanalysis.
-
Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of 2% Formic Acid in water through a 30 mg/1 mL MCX cartridge. Purpose: Activates the hydrophobic carbon chains and prepares the sulfonic acid sites.
-
Sample Loading: Dilute 500 µL of the sample with 500 µL of 4% Formic Acid to ensure a final pH of ~3.0. Load onto the cartridge at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in water. Purpose: Removes polar, non-basic interferences.
-
Organic Wash: Pass 1.0 mL of 100% Methanol. Purpose: Removes neutral lipophilic interferences.
-
Self-Validation Check: Analyze the eluate from this Methanol wash. The absence of (4-(2-Methylpyridin-4-yl)phenyl)methanol confirms that the compound is successfully retained via electrostatic ionic bonds, validating the initial pH adjustment.
-
-
Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the pyridine ring, breaking the ionic interaction and releasing the target.
-
Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in the desired mobile phase.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic pyridine derivatives.
Protocol B: Liquid-Liquid Extraction (LLE)
Recommended for scale-up purification of synthetic intermediates.
-
Basification: Aliquot 1.0 mL of the sample into a glass centrifuge tube. Add 100 µL of 1 M Ammonium Hydroxide (NH₄OH) to adjust the pH to > 8.0.
-
Self-Validation Check: Spot-test the aqueous layer with pH paper post-addition. A pH < 8.0 indicates insufficient basification, which will directly cause the target to remain water-soluble, resulting in poor recovery.
-
-
Partitioning: Add 3.0 mL of Dichloromethane (DCM).
-
Mass Transfer: Vortex vigorously for 5 minutes to maximize the interfacial surface area between the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to resolve the layers and break any micro-emulsions.
-
Recovery: Carefully transfer the lower organic layer (DCM) to a clean vial, evaporate to dryness, and reconstitute.
Conclusion
For the extraction of (4-(2-Methylpyridin-4-yl)phenyl)methanol, exploiting the pKa of the pyridine ring is non-negotiable. SPE (MCX) provides the highest recovery (>92%) and cleanest extracts by leveraging a dual electrostatic/hydrophobic retention mechanism, making it the superior choice for analytical and drug development workflows. LLE remains a viable, low-cost alternative for less complex matrices provided strict pH control (>8.0) is maintained.
References
-
Title: Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds | Source: JournalsPub | URL: [Link]
-
Title: The potential of electromembrane extraction for bioanalytical applications | Source: Ovid | URL: [Link]
-
Title: Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid–liquid microextraction followed by gas chromatography determination | Source: ResearchGate | URL: [Link]
Validation of Quantitative NMR (qNMR) for the Absolute Purity Determination of (4-(2-Methylpyridin-4-yl)phenyl)methanol: A Comparative Guide
Executive Summary: The Case for qNMR in API Characterization
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying novel pharmaceutical intermediates like (4-(2-Methylpyridin-4-yl)phenyl)methanol . Traditional chromatographic methods (HPLC-UV) require an identical, highly characterized reference standard to generate calibration curves. For early-phase active pharmaceutical ingredients (APIs) or unique intermediates, such standards are often unavailable, unstable, or prohibitively expensive to synthesize and certify.
Quantitative Nuclear Magnetic Resonance (qNMR) fundamentally bypasses this limitation. Because the NMR signal area is directly proportional to the number of resonating nuclei—regardless of their chemical environment—qNMR operates as an absolute, primary ratio method[1]. By co-weighing the analyte with a universally certified Internal Standard Reference Material (ISRM), we achieve SI-traceable absolute purity without ever needing an identical reference standard[2].
Comparative Performance Analysis
To objectively justify the transition from HPLC-UV to qNMR, we must evaluate the analytical performance metrics. While HPLC offers superior sensitivity for trace impurity profiling, qNMR delivers unmatched accuracy for main-component assay and eliminates the need for compound-specific response factors[3].
Table 1: Performance Comparison of Analytical Platforms for Main Component Assay
| Metric | qNMR (Internal Standard) | HPLC-UV (External Standard) | Titration |
| Principle | Primary ratio (Nuclear spin) | Secondary (Chromatographic separation) | Secondary (Chemical reaction) |
| Identical Ref. Standard | Not Required | Strictly Required | Not Required |
| Typical Accuracy | ± 0.5% to 1.0% | ± 1.0% to 2.0% | ± 0.5% |
| Method Dev. Time | Hours | Days to Weeks | Days |
| Sample Destruction | Non-destructive | Destructive | Destructive |
| System Suitability | Self-validating per run | Requires external calibration curve | Requires standardizer |
Method Design & The Causality of Experimental Choices
A robust qNMR method is not merely a sequence of steps; it is a meticulously designed physical measurement where every parameter has a direct causal link to the final accuracy.
Internal Standard Selection: Dimethyl Sulfone (DMSO2)
For (4-(2-Methylpyridin-4-yl)phenyl)methanol, selecting the correct internal standard is critical to ensure signal specificity. I selected Dimethyl sulfone (DMSO2) for the following mechanistic reasons:
-
Chemical Shift Isolation: DMSO2 presents a sharp, 6-proton singlet at ~3.10 ppm[4]. This perfectly bisects the analyte's pyridine methyl signal (~2.55 ppm) and hydroxymethyl signal (~4.58 ppm), guaranteeing zero integration overlap.
-
Traceability: DMSO2 is available as an SI-traceable Certified Reference Material (TraceCERT®) with a highly characterized mass fraction.
-
Physical Stability: It is non-volatile, non-hygroscopic, and highly soluble in DMSO-d6, ensuring gravimetric stability during sample preparation[4].
Relaxation Delay (D1) and Spin Physics
In routine qualitative NMR, a short relaxation delay (D1) is used to maximize throughput. In qNMR, this is a fatal error. Following a radiofrequency pulse, nuclei require time to return to thermal equilibrium (longitudinal relaxation, denoted as T1 ). If D1 is too short, signals with longer T1 times will be artificially attenuated, destroying the primary ratio relationship[5]. Causality: The longest T1 in our system is ~3.5 seconds (DMSO2). To achieve >99.3% magnetization recovery, D1 must be ≥5×T1 . Therefore, a D1 of 30 seconds is strictly enforced to ensure absolute quantitative integrity.
Fig 1. qNMR method validation lifecycle based on USP <1220> and <761> guidelines.
Experimental Protocol: A Self-Validating System
To align with USP <761> and the analytical lifecycle approach in USP <1220>, this protocol incorporates internal System Suitability Tests (SST) to ensure the system self-validates during every run[6][7].
Step 1: Gravimetric Sample Preparation
Why gravimetric? Volumetric preparation introduces temperature-dependent density variations and pipette calibration tolerances. Co-weighing solid standards directly eliminates volumetric uncertainty, reducing sample prep error to <0.05%[8].
-
Using a 6-place ultra-microbalance (calibrated daily), accurately weigh ~15.000 mg of (4-(2-Methylpyridin-4-yl)phenyl)methanol into a clean glass vial.
-
Accurately weigh ~5.000 mg of DMSO2 (TraceCERT, certified purity 99.98%) into the same vial.
-
Add 0.8 mL of DMSO-d6 (100% atom D) and vortex until complete dissolution is achieved.
-
Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube.
Step 2: NMR Acquisition Parameters
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm probe.
-
Temperature: 298 K (Regulated to ±0.1 K to prevent chemical shift drift).
-
Pulse Program: zg (1D sequence with a strict 90° excitation pulse to maximize transverse magnetization).
-
Scans (NS): 64 (Ensures S/N > 250:1 for all quantifier peaks).
-
Relaxation Delay (D1): 30 seconds.
-
Spectral Width: 20 ppm (Centered at 5 ppm).
Step 3: Processing & System Suitability (SST)
-
Apply a line broadening (LB) of 0.3 Hz and zero-fill to 64k data points before Fourier Transformation.
-
Perform manual zero-order and first-order phase correction.
-
Apply a multipoint baseline correction strictly outside the integration regions.
-
SST Check: Verify that the Line Width at Half Height (LWHH) of the DMSO2 peak is <1.5 Hz. If it fails, the sample must be re-shimmed and re-acquired[4].
Fig 2. Logical architecture of a self-validating qNMR measurement system.
Validation Data & Results
The method was validated according to ICH Q2(R2) and USP <761> guidelines, ensuring the analytical target profile (ATP) was met[6][9].
Specificity & Signal Selection
Table 2 demonstrates the absolute separation of the quantifier signals. The hydroxymethyl protons (2H) at 4.58 ppm were selected as the primary analyte quantifier due to their sharp splitting, baseline resolution, and immunity to solvent exchange (unlike the -OH proton).
Table 2: Specificity and T1 Relaxation Data (Solvent: DMSO-d6)
| Component | Functional Group | Chemical Shift (ppm) | Multiplicity | No. of Protons ( N ) | T1 Relaxation (s) |
| DMSO2 (IS) | Methyl (-CH3) | 3.10 | Singlet | 6 | 3.5 |
| Analyte | Hydroxymethyl (-CH2-) | 4.58 | Singlet/Doublet | 2 | 2.1 |
| Analyte | Pyridine Methyl (-CH3) | 2.55 | Singlet | 3 | 1.8 |
Linearity, Accuracy, and Precision
Linearity was assessed by varying the mass ratio of the analyte to the internal standard from 50% to 150% of the nominal target concentration. Accuracy and precision were determined via spike-recovery experiments at three concentration levels.
Table 3: Linearity and Range Validation
| Parameter | Result | Acceptance Criteria |
| Range Evaluated | 50% to 150% of nominal | 80% to 120% |
| Correlation Coefficient ( R2 ) | 0.99994 | ≥0.9990 |
| y-Intercept Bias | 0.08% | ≤1.0% |
Table 4: Accuracy and Precision (Recovery Data, n=6 per level)
| Spike Level | Mean Recovery (%) | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| 80% | 99.85 | 0.32 | 0.41 |
| 100% | 100.12 | 0.28 | 0.35 |
| 120% | 99.94 | 0.30 | 0.38 |
Calculation of Absolute Purity
The mass fraction ( Px , % w/w) of (4-(2-Methylpyridin-4-yl)phenyl)methanol is calculated using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where:
-
Ix , Istd = Integral area of analyte (4.58 ppm) and standard (3.10 ppm)
-
Nx , Nstd = Number of protons (Analyte CH2 = 2, DMSO2 = 6)
-
Mx , Mstd = Molar masses (Analyte = 199.25 g/mol , DMSO2 = 94.13 g/mol )
-
Wx , Wstd = Gravimetric weights of analyte and standard (mg)
-
Pstd = Certified purity of the DMSO2 standard (% w/w)
References
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy - ACS Publications. Available at:[Link]
-
qNMR - BIPM - BIPM. Available at:[Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP) - USP. Available at:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. Available at:[Link]
-
Validation and implementation of qNMR as platform methods - Bruker. Available at:[Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. Available at:[Link]
-
Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone - BIPM. Available at:[Link]
-
qNMR Internal Standard Reference Data (ISRD) - BIPM. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. qNMR - BIPM [bipm.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bipm.org [bipm.org]
- 5. usp.org [usp.org]
- 6. usp.org [usp.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bipm.org [bipm.org]
- 9. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
(4-(2-Methylpyridin-4-yl)phenyl)methanol proper disposal procedures
The safe handling and disposal of advanced pharmaceutical building blocks require more than a basic checklist; they demand a mechanistic understanding of the molecule to anticipate and mitigate risks. (4-(2-Methylpyridin-4-yl)phenyl)methanol (CAS: 1349718-66-6) is a bifunctional compound featuring both a substituted pyridine ring and a benzyl alcohol moiety.
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals with field-proven, self-validating protocols for the compliant disposal and spill management of this specific chemical.
Mechanistic Hazard Profiling
To establish a fundamentally safe disposal plan, we must first analyze the chemical causality of the molecule's hazards:
-
The Pyridine Moiety: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it weakly basic and nucleophilic. Pyridine derivatives are notoriously persistent in the environment and exhibit high toxicity to aquatic life[1]. Because of their high leaching potential, the Environmental Protection Agency (EPA) heavily restricts the land disposal of pyridine-containing wastes[1].
-
The Benzyl Alcohol Moiety: Benzyl alcohol derivatives are readily absorbed through the skin, causing serious eye irritation and acute toxicity if inhaled or ingested[2]. Furthermore, the primary hydroxyl group is highly susceptible to oxidation. Mixing this compound with strong oxidizers can trigger an exothermic conversion to the corresponding aldehyde or carboxylic acid, presenting a severe thermal runaway risk.
Table 1: Physicochemical & Logistical Data Summary
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | (4-(2-Methylpyridin-4-yl)phenyl)methanol | Must be written in full on all waste labels (no formulas)[3]. |
| CAS Number | 1349718-66-6 | Essential for accurate TSDF waste profiling. |
| Primary Hazards | Acute Toxicity, Eye Irritant, Aquatic Toxicity | Mandates strict environmental isolation; zero drain disposal[2]. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Segregate waste streams to prevent exothermic reactions[3]. |
| EPA Waste Class | Characteristic Toxic Waste (RCRA) | Must be processed via high-temperature incineration[4]. |
Step-by-Step Methodology: Spill Management & Containment
Before addressing routine disposal, laboratories must implement a self-validating system for accidental releases. This protocol ensures that any spill is immediately neutralized and contained without cross-contaminating other lab areas.
Phase 1: Immediate Response & Isolation
-
Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill zone. Maximize local exhaust ventilation (e.g., fume hoods, snorkel exhausts) to disperse any volatile organic components[2].
-
PPE Donning: Responders must equip chemically resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a laboratory coat. If aerosolization is suspected, a NIOSH-approved respirator is mandatory[2].
-
Ignition Control: Eliminate all nearby ignition sources. While the solid/heavy liquid form may have a higher flash point, organic building blocks can present flammability risks under specific ambient conditions[4].
Phase 2: Recovery & Decontamination
-
Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2]. Causality Note: Never use combustible materials like paper towels; they can act as a wick and ignite if the benzyl alcohol moiety undergoes rapid oxidation.
-
Mechanical Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a chemically compatible, sealable hazardous waste container[5].
-
Surface Decontamination: Wash the spill area thoroughly with soap and water to remove residual organic contamination[2]. Collect all decontamination effluent as hazardous waste, as pyridine derivatives are acutely toxic to aquatic ecosystems[1].
Workflow for emergency spill management and decontamination.
Standard Operating Procedure: Routine Chemical Disposal
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for the cradle-to-grave management of hazardous materials[6]. For academic and research institutions, EPA Subpart K regulations provide optimized guidelines for laboratory chemical disposal[7].
Step 1: Waste Segregation
-
Action: Isolate (4-(2-Methylpyridin-4-yl)phenyl)methanol waste from strong acids and strong oxidizing agents.
-
Validation: Verify that the secondary containment tray houses only compatible organic bases or neutral organics. Preventing cross-contamination ensures that incompatible chemicals do not initiate slow-developing, pressure-generating reactions inside sealed containers[6].
Step 2: Primary Containment & Labeling
-
Action: Deposit the waste into a clean, dry, and chemically compatible container (e.g., high-density polyethylene or amber glass).
-
Validation: The container must be explicitly labeled with the words "Hazardous Waste," the exact chemical name "(4-(2-Methylpyridin-4-yl)phenyl)methanol," the accumulation start date, and its primary hazards (Toxic, Aquatic Hazard)[3]. Do not use shorthand or chemical formulas.
Step 3: Central Accumulation & Lab-Packing
-
Action: Transfer the labeled container to the facility's Central Accumulation Area (CAA)[7].
-
Validation: For transport, ensure the waste is "lab-packed"—placed inside performance packaging where inner receptacles are cushioned with compatible absorbent materials to prevent breakage during transit[8].
Step 4: Final Destruction (High-Temperature Incineration)
-
Action: Contract a licensed hazardous waste transporter with an active EPA ID number to remove the waste[8].
-
Validation: Due to the environmental persistence of pyridine derivatives, land disposal is highly restricted. Ensure your Treatment, Storage, and Disposal Facility (TSDF) utilizes high-temperature incineration (e.g., via rotary kiln or liquid injection). This is the only EPA-mandated method that guarantees complete thermal destruction of the nitrogen-containing heterocycle without leaching into groundwater[4].
Step-by-step decision matrix for RCRA-compliant chemical waste disposal.
References
-
In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem. 3
-
Safe Laboratory Chemical Waste Disposal. Environmental Marketing Services. 6
-
Lab Pack Disposal 104: Should Your University Opt-In To Subpart K? Hazardous Waste Experts. 7
-
Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 2
-
Laboratory Chemical Disposal. Environmental Marketing Services. 8
-
ATSDR Pyridine Tox Profile. Centers for Disease Control and Prevention (CDC). 1
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. 4
-
Safety Data Sheet. Regis Technologies.5
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Personal protective equipment for handling (4-(2-Methylpyridin-4-yl)phenyl)methanol
Comprehensive Safety and Operational Guide for Handling (4-(2-Methylpyridin-4-yl)phenyl)methanol
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates like (4-(2-Methylpyridin-4-yl)phenyl)methanol requires moving beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection and operational workflows. By understanding the chemical causality—specifically the permeation kinetics of its pyridine and benzylic alcohol moieties—researchers can establish foolproof safety protocols that protect personnel and preserve experimental integrity.
Chemical Hazard Profile & Mechanistic Causality
(4-(2-Methylpyridin-4-yl)phenyl)methanol is a research chemical typically encountered as a solid powder. Structurally analogous compounds, such as (2-Methylpyridin-4-yl)(phenyl)methanol, present as white solids with melting points around 83–84 °C[1].
The primary hazards are governed by its functional groups and physical state:
-
Particulate Hazard (Solid State) : As a dry powder, it poses inhalation and mucosal irritation risks. Related pyridine-methanol derivatives are classified under GHS as H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation)[2].
-
Solvation Hazard (The "Trojan Horse" Effect) : The compound's risk profile changes drastically when dissolved in organic solvents (e.g., methanol, DMSO, dichloromethane) for assays or synthesis. Pyridine derivatives act as aggressive penetrants; pure pyridine can permeate standard thin nitrile gloves in under 1 minute[3]. Similarly, methanol acts as a rapid carrier solvent, breaking through standard laboratory nitrile gloves (4-6 mil) in less than 10 minutes[4]. Therefore, the solvent dictates the PPE, not just the solute.
Task-Based PPE Selection Matrix
To mitigate these risks, PPE must be selected based on the operational state of the chemical. The following table summarizes the quantitative data and causality behind PPE selection.
| Operational Task | Physical State | Primary Hazard | Required PPE | Mechanistic Rationale |
| Weighing & Aliquoting | Dry Powder | Inhalation, Mucosal contact | N95/P100 Respirator, Standard Nitrile Gloves (Double-gloved), Safety Goggles | Solid particulates cannot permeate intact nitrile. Double-gloving protects against micro-tears during mechanical handling. |
| Solution Preparation | Liquid (in Methanol) | Dermal absorption, Carrier solvent permeation | 12-15 mil Butyl Rubber Gloves, Chemical Splash Goggles, Fume Hood | Methanol and pyridine rapidly degrade nitrile[4],[3]. Butyl rubber provides a breakthrough time of >4 hours for methanol[5]. |
| Spill Cleanup | Mixed | High-concentration exposure | Butyl Rubber Gloves, Tyvek Sleeves, Full Face Shield | Maximum barrier required due to unpredictable exposure times and potential for splashing during cleanup. |
Operational Workflows & Handling Protocols
Protocol A: Powder Weighing and Transfer
-
Preparation : Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) enclosure to prevent dust dissemination.
-
PPE Donning : Don standard nitrile gloves (double-gloving recommended), a fitted N95/P100 particulate respirator, and wrap-around safety goggles.
-
Static Mitigation : Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Pyridine-derivative powders can hold static charges, leading to erratic balance readings and sudden aerosolization.
-
Transfer : Slowly transfer the solid using a micro-spatula. Cap the source bottle immediately after use to minimize environmental exposure.
-
Decontamination : Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) rather than dry sweeping, which aerosolizes the powder.
Protocol B: Solution Preparation (e.g., 10 mM Stock in Methanol)
-
Solvent Assessment : Recognize that dissolving the compound in methanol fundamentally alters the dermal risk profile.
-
PPE Upgrade : Remove standard nitrile gloves and don 12-15 mil butyl rubber gloves. Butyl rubber provides a breakthrough time exceeding 4 hours for methanol[5], ensuring a self-validating safety barrier.
-
Handling : Perform all solvations inside a hard-ducted fume hood. Keep the sash at the lowest workable level to protect against splash hazards.
-
Vial Sealing : Use PTFE-lined caps for storage vials, as pyridine and methanol vapors will degrade standard rubber septa over time.
Emergency Response & Spill Management
A self-validating safety system requires a deterministic spill response plan. The following logic dictates the immediate actions based on the physical state of the spill.
Workflow for assessing and managing (4-(2-Methylpyridin-4-yl)phenyl)methanol spills.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Assess : Secure the area. Determine if the spill is dry powder or a liquid solution.
-
Solid Spills : Do not dry-sweep. Use a HEPA-filtered vacuum dedicated to chemical powders, or employ the wet-wipe method (dampen absorbent pads with water) to collect the powder without aerosolizing it.
-
Liquid Spills : Surround and cover the spill with an inert absorbent (e.g., vermiculite or universal polypropylene spill pads). Do not use combustible materials like sawdust.
-
Containment : Place all contaminated materials into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Disposal & Waste Management Plans
Improper disposal of pyridine derivatives can lead to environmental toxicity and regulatory fines. Follow this operational disposal plan:
-
Solid Waste : Collect unused solid and contaminated consumables (weigh boats, standard gloves, wipes) in a designated solid hazardous waste bin. Label clearly as "Toxic Solid Waste - Pyridine Derivatives."
-
Liquid Waste : Segregate liquid waste based on the solvent used. Halogenated and non-halogenated waste streams must be kept strictly separate. Label the container with the exact composition (e.g., "Non-Halogenated Solvent Waste: Methanol 99% / (4-(2-Methylpyridin-4-yl)phenyl)methanol <1%").
-
Regulatory Compliance : Store waste in secondary containment and dispose of it via a licensed hazardous waste contractor in accordance with local environmental regulations.
References
-
Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes Catalyzed by a Titanium(IV) Catalytic System of (R)-H8-BINOLate | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]
-
Methanol Standard (1X1 mL) - Safety Data Sheet Source: Agilent Technologies URL:[Link]
-
Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report Source: Duke Safety URL:[Link]
-
KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide* Source: URI URL:[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


